KRH-3955
描述
属性
CAS 编号 |
1097732-62-1 |
|---|---|
分子式 |
C40H63N7O18 |
分子量 |
930.0 g/mol |
IUPAC 名称 |
tris((2R,3R)-2,3-dihydroxybutanedioic acid);N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine |
InChI |
InChI=1S/C28H45N7.3C4H6O6/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;3*5-1(3(7)8)2(6)4(9)10/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1-2,5-6H,(H,7,8)(H,9,10)/t;3*1-,2-/m.111/s1 |
InChI 键 |
PVKNAUJEVORNRR-NOKJQLKVSA-N |
手性 SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KRH-3955; KRH 3955; KRH3955; KRH3955 Salt. |
产品来源 |
United States |
Foundational & Exploratory
KRH-3955: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist in HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-3955 is a potent and orally bioavailable small molecule that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] In the context of Human Immunodeficiency Virus Type 1 (HIV-1), this compound functions as an entry inhibitor, specifically targeting X4-tropic strains of the virus.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: CXCR4 Antagonism
This compound exerts its anti-HIV-1 activity by preventing the virus from entering host cells. HIV-1 entry is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding event induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. HIV-1 strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, while X4-tropic viruses utilize CXCR4.
This compound specifically targets the CXCR4 co-receptor.[1][2] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes. This blockade of viral entry effectively halts the HIV-1 replication cycle at its earliest stage for X4-tropic viruses.
Signaling Pathway
The interaction of this compound with CXCR4 not only blocks viral entry but also interferes with the natural signaling cascade initiated by the binding of the endogenous ligand, stromal cell-derived factor-1α (SDF-1α). This compound has been shown to inhibit SDF-1α binding to CXCR4 and the subsequent calcium signaling.[1][2]
Caption: Mechanism of this compound as a CXCR4 antagonist in HIV-1 entry.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (SDF-1α binding) | 0.61 nM | CHO cells expressing CXCR4 | [1] |
| EC50 (Anti-HIV-1 activity) | 0.3 - 1.0 nM | Activated human PBMCs (X4 and R5X4 HIV-1) | [5] |
| EC50 (Anti-HIV-1 activity) | 0.23 - 1.3 nM | Activated human PBMCs from eight different donors (NL4-3) | [5] |
| IC50 (Drug-resistant strains) | 0.4 - 0.8 nM | CD4/CXCR4 cells (PIs, NRTIs, NNRTIs, multidrug-resistant, T20-resistant) | [5] |
Table 1: In vitro efficacy of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
SDF-1α Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are cultured in appropriate media.
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Binding Reaction:
-
CHO-CXCR4 cells are incubated with various concentrations of this compound.
-
Radiolabeled 125I-SDF-1α is added to the cell suspension.
-
The mixture is incubated to allow for competitive binding.
-
-
Separation: The cell-bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing bound 125I-SDF-1α, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-SDF-1α (IC50) is calculated.
Caption: Workflow for the SDF-1α binding assay.
Calcium Flux Assay
This assay measures the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Molt-4 T cells) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.
-
Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a flow cytometer or a fluorescence plate reader.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: SDF-1α is added to the cell suspension to stimulate calcium flux.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The inhibition of the SDF-1α-induced calcium flux by this compound is quantified.
Caption: Workflow for the calcium flux assay.
Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the efficacy of this compound in inhibiting HIV-1 replication in primary human cells.
Methodology:
-
PBMC Isolation and Activation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them susceptible to HIV-1 infection.
-
Infection: Activated PBMCs are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Compound Treatment: The infected cells are cultured in the presence of serial dilutions of this compound.
-
Culture and Sampling: The cell cultures are maintained for several days, and supernatant samples are collected at regular intervals.
-
p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 antigen is directly proportional to the extent of viral replication.
-
Data Analysis: The effective concentration of this compound that inhibits viral replication by 50% (EC50) is calculated.
Caption: Workflow for assessing anti-HIV-1 activity in PBMCs.
Activity Against Drug-Resistant HIV-1 Strains
A significant advantage of this compound is its activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.[1] this compound has demonstrated potent inhibitory activity against recombinant X4 HIV-1 containing resistance mutations in reverse transcriptase and protease.[1] This is because its mechanism of action, targeting a host cell factor (CXCR4) rather than a viral enzyme, is not affected by mutations that confer resistance to reverse transcriptase inhibitors or protease inhibitors.
Conclusion
This compound is a highly potent and selective CXCR4 antagonist that effectively inhibits the entry of X4-tropic HIV-1 into host cells. Its mechanism of action, distinct from that of currently approved antiretroviral drug classes, makes it a promising candidate for the treatment of HIV-1 infection, particularly in cases involving drug-resistant viral strains. The data and experimental protocols outlined in this guide provide a comprehensive technical understanding of the core mechanism of action of this compound.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 5. immune-system-research.com [immune-system-research.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of KRH-3955
Abstract
This compound is a potent, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, it was designed to overcome the poor oral bioavailability of its predecessor while retaining high anti-HIV-1 activity. This compound selectively targets the CXCR4 co-receptor, which is utilized by X4-tropic strains of HIV-1 for entry into host cells. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and pharmacokinetics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Discovery and Rationale
The development of this compound was driven by the need for an orally active CXCR4 antagonist for the treatment of HIV-1 infection. CXCR4 is a critical co-receptor for T-cell tropic (X4) HIV-1 strains, which are often associated with a rapid progression to AIDS.[1][2][3] The initial lead compound, KRH-1636, was a potent and selective CXCR4 inhibitor but was unsuitable for clinical development due to poor oral bioavailability.[4][5]
Through a process of chemical modification of KRH-1636 and subsequent biological screening, this compound was identified.[4] The full chemical name for this compound is N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine tri-(2R,3R)-tartrate.[4] This new derivative demonstrated significantly improved oral bioavailability while exhibiting even more potent anti-HIV-1 activity than both KRH-1636 and the well-known CXCR4 antagonist, AMD3100.[4][5]
Mechanism of Action
This compound functions as a non-peptide, competitive antagonist of the CXCR4 receptor.[2][6] Its mechanism involves several key interactions:
-
Inhibition of Ligand Binding: this compound potently blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), to the receptor.[4][5][7][8] This prevents the natural signaling cascade initiated by SDF-1α.
-
Inhibition of HIV-1 Entry: By occupying the receptor, this compound prevents the viral envelope glycoprotein gp120 of X4-tropic HIV-1 strains from engaging with CXCR4, a necessary step for the fusion of the viral and host cell membranes.[2]
-
Blockade of Downstream Signaling: The binding of this compound to CXCR4 inhibits downstream signaling pathways, most notably the mobilization of intracellular calcium (Ca²⁺) that typically occurs upon receptor activation by SDF-1α.[4][5][8][9]
-
Receptor Binding Site: this compound appears to interact with a broad region of the receptor, involving the first, second, and third extracellular loops (ECLs).[1][4][5][6][8] This binding is distinct from other CXCR4 antagonists like AMD3100.[6]
Caption: Mechanism of this compound as a CXCR4 antagonist.
Preclinical Data: In Vitro Studies
This compound has demonstrated potent and selective activity against X4 and dual-tropic (R5X4) HIV-1 strains in a variety of in vitro assays.
Data Presentation
Table 1: Anti-HIV-1 Activity of this compound in Activated PBMCs [4]
| HIV-1 Strain | Co-receptor Tropism | Donor A EC₅₀ (nM) | Donor B EC₅₀ (nM) |
|---|---|---|---|
| NL4-3 | X4 | 0.3 | 1.0 |
| 89.6 | R5X4 | 0.4 | N/A* |
| JR-CSF | R5 | >200 | >200 |
Virus did not replicate sufficiently for calculation.
Table 2: Anti-HIV-1 Activity (NL4-3 Strain) in PBMCs from Multiple Donors [4]
| Donor | p24 Antigen (ng/ml) | EC₅₀ (nM) | EC₉₀ (nM) |
|---|---|---|---|
| A | 120 | 0.23 | 2.8 |
| B | 17 | 1.0 | 3.5 |
| C | 60 | 0.4 | 2.7 |
| D | 45 | 1.3 | 3.2 |
| E | 98 | 0.6 | 3.1 |
| F | 55 | 0.5 | 2.9 |
| G | 78 | 0.7 | 3.0 |
| H | 82 | 0.9 | 3.3 |
| Mean ± SD | 69.4 ± 33.5 | 0.7 ± 0.3 | 3.1 ± 0.3 |
Table 3: Activity of this compound Against Drug-Resistant HIV-1 Strains [4]
| Virus Type | Resistance Profile | IC₅₀ (nM) |
|---|---|---|
| Recombinant NL4-3 | Resistant to PIs, NRTIs, or NNRTIs | 0.4 - 0.8 |
| Recombinant NL4-3 | Multidrug-Resistant | 0.6 |
| Recombinant NL4-3 | T20 (Enfuvirtide) Resistant | 0.5 |
| A018G Strain | Highly AZT-Resistant | 1.3 |
Table 4: Inhibitory Activity on SDF-1α Binding and Ca²⁺ Signaling [4][7][8]
| Assay | Cell Type | Measurement | Value (nM) |
|---|---|---|---|
| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | IC₅₀ | 0.61 |
| Ca²⁺ Mobilization Inhibition | CXCR4-expressing CHO cells | Dose-dependent inhibition | 10 - 100 |
Experimental Protocols
-
Anti-HIV-1 Activity in PBMCs:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days.
-
Infection: Activated PBMCs were infected with various HIV-1 strains (e.g., NL4-3, JR-CSF).
-
Drug Treatment: Infected cells were cultured in the presence of serial dilutions of this compound.
-
Analysis: After 7 days, culture supernatants were collected and the level of viral replication was quantified by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) were calculated based on the dose-response curve.[4]
-
-
SDF-1α Binding Assay:
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human CXCR4 were used.
-
Inhibition: Cells were incubated with varying concentrations of this compound.
-
Ligand Binding: Radiolabeled ¹²⁵I-SDF-1α was added to the cell suspension.
-
Measurement: The amount of bound radioactivity was measured to determine the extent of inhibition.
-
Calculation: The 50% inhibitory concentration (IC₅₀) was determined.[4]
-
-
Calcium Mobilization Assay:
-
Cell Preparation: CXCR4-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye.
-
Drug Incubation: Cells were pre-incubated with this compound or a control.
-
Stimulation: SDF-1α was added to stimulate the cells.
-
Analysis: The change in intracellular Ca²⁺ concentration was measured by monitoring the fluorescence intensity over time.[4]
-
Caption: Workflow for in vitro anti-HIV-1 activity assay.
Preclinical Data: In Vivo Studies
The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in rodent and non-human primate models.
Data Presentation
Table 5: Pharmacokinetic Parameters of this compound in Rats [4][7][8]
| Parameter | Route | Dose (mg/kg) | Value |
|---|---|---|---|
| Oral Bioavailability (F) | Oral | 10 | 25.6% |
| Maximum Concentration (Cₘₐₓ) | Oral | 10 | 86.3 ng/mL |
| Terminal Half-life (t₁/₂) | Intravenous | 10 | 99 hours |
| Plasma Clearance (CL) | Intravenous | 10 | 3.9 L/h/kg |
| Volume of Distribution (Vd) | Intravenous | 10 | 374 L/kg |
Efficacy and Safety Findings
-
hu-PBL-SCID Mouse Model: A single oral administration of this compound at 10 mg/kg strongly protected human peripheral blood lymphocyte-reconstituted severe combined immunodeficiency (hu-PBL-SCID) mice from X4 HIV-1 infection.[1][4][8] In one study, only one of five treated mice became infected, compared to four of five mock-treated mice.[8]
-
Cynomolgus Monkey Model:
-
A single oral dose of this compound (ranging from 2 to 200 mg/kg) caused a dose-dependent and long-lasting increase in white blood cell, neutrophil, and lymphocyte counts, which remained elevated for up to 15 days.[10]
-
In monkeys infected with SHIV (simian-human immunodeficiency virus), a single oral dose of 100 mg/kg administered 24 hours before viral exposure did not prevent infection but did prevent the depletion of CD4+ T-cells in all three treated animals.[10]
-
Experimental Protocols
-
hu-PBL-SCID Mouse Efficacy Study:
-
Model: C.B-17 SCID mice were reconstituted with human PBMCs.
-
Treatment: A single oral dose of this compound (10 mg/kg) was administered.
-
Challenge: Mice were challenged intraperitoneally with the X4-tropic HIV-1 NL4-3 strain one day after PBMC reconstitution.
-
Analysis: After 7 days, cells were collected from a peritoneal lavage and cultured. HIV-1 infection was determined by measuring p24 antigen levels via ELISA.[1]
-
-
Pharmacokinetic Study in Rats:
-
Animals: Male Sprague-Dawley rats were used.
-
Administration: this compound was administered either as a single oral dose (10 mg/kg) or a single intravenous dose (10 mg/kg).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: The concentration of the free form of this compound in plasma was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: Pharmacokinetic parameters were calculated using appropriate software (e.g., WinNonlin).[4]
-
Caption: Workflow for in vivo efficacy study in mice.
Conclusion
This compound is a highly potent and selective CXCR4 antagonist that successfully addresses the primary limitation of its parent compound, KRH-1636, by demonstrating good oral bioavailability.[4][5][9] Its robust in vitro activity against a wide range of X4-tropic HIV-1 strains, including those resistant to other antiretroviral classes, highlights its potential utility in combination therapy.[4][5] Preclinical in vivo studies have confirmed its ability to inhibit viral replication and modulate immune cell counts, further supporting its development.[4][10] The favorable pharmacokinetic profile, particularly its long half-life, suggests the potential for less frequent dosing.[7] Collectively, the data indicate that this compound is a promising therapeutic agent for the treatment of HIV-1 infection and AIDS.[4][5][6]
References
- 1. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955: A Technical Guide to its Inhibition of SDF-1α Binding and CXCR4-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] CXCR4, a G-protein coupled receptor, plays a pivotal role in a variety of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6] Its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), activates downstream signaling pathways crucial for cell migration and survival.[7][8] The SDF-1α/CXCR4 axis is also a key player in the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[5][9][10] this compound has demonstrated significant promise as a therapeutic agent by potently inhibiting the binding of SDF-1α to CXCR4, thereby blocking its downstream effects, including HIV-1 infection.[1][2][11] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of SDF-1α binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high-affinity binding to CXCR4 and potent functional antagonism. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Assay Type |
| IC50 (SDF-1α binding) | 0.61 nM | CXCR4-expressing CHO cells | Radioligand Binding Assay |
| EC50 (Anti-HIV-1 NL4-3) | 0.23 - 1.3 nM | Activated human PBMCs | HIV-1 Replication Assay |
| EC50 (Anti-HIV-1) | 0.3 - 1.0 nM | Various | HIV-1 Replication Assay |
| EC50 (Anti-drug resistant HIV-1) | 0.4 - 0.8 nM | CD4/CXCR4 cells | HIV-1 Entry Assay |
| Oral Bioavailability | 25.6% | Rats | Pharmacokinetic Study |
Table 1: Summary of in vitro and in vivo activity of this compound. Data compiled from multiple sources.[1][3][5][11]
Mechanism of Action: Inhibition of SDF-1α/CXCR4 Signaling
This compound exerts its effects by directly competing with SDF-1α for binding to the CXCR4 receptor. The binding of this compound is thought to occur within the transmembrane pocket of CXCR4, involving interactions with the first, second, and third extracellular loops of the receptor.[1][2] This steric hindrance prevents the conformational changes in CXCR4 that are necessary for G-protein coupling and the initiation of downstream signaling cascades.
Upon binding of its ligand SDF-1α, CXCR4 typically activates Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Furthermore, the Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cell migration.[5] this compound effectively blocks this SDF-1α-induced calcium mobilization in a dose-dependent manner.[1][3]
The SDF-1α/CXCR4 axis also activates other important signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and migration.[1][7] By preventing the initial ligand-receptor interaction, this compound abrogates the activation of these critical downstream pathways.
Caption: SDF-1α/CXCR4 signaling and this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
SDF-1α Binding Inhibition Assay (Radioligand Competition)
This assay quantifies the ability of this compound to compete with radiolabeled SDF-1α for binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4 or Molt-4 cells)
-
¹²⁵I-labeled SDF-1α
-
This compound
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, CaCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Competition Reaction: In a 96-well plate, add 50 µL of cell suspension to each well. Add 25 µL of varying concentrations of this compound (or unlabeled SDF-1α for positive control) and 25 µL of ¹²⁵I-SDF-1α (final concentration ~0.1 nM). Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Terminate the binding reaction by adding 200 µL of ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with additional ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α (IC50 value) using non-linear regression analysis.
Caption: Workflow for a radioligand binding inhibition assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the SDF-1α-induced increase in intracellular calcium.
Materials:
-
U87.CD4.CXCR4 cells or other suitable CXCR4-expressing cell line
-
Fluorescent calcium indicator dye (e.g., Fluo-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
SDF-1α
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-2 AM dye (typically 4 µM) and Pluronic F-127 (0.02%) in assay buffer and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.
-
Stimulation and Measurement: Place the plate in a FLIPR instrument. Record a baseline fluorescence reading, then add a pre-determined concentration of SDF-1α (e.g., EC80 concentration) to stimulate the cells. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of this compound to inhibit the directed migration of cells towards an SDF-1α gradient.
Materials:
-
Chemotactic cells (e.g., Jurkat cells, activated T cells)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
SDF-1α
-
This compound
-
Cell counting solution or flow cytometer
Procedure:
-
Setup: Place Transwell inserts into a 24-well plate. Add assay medium containing SDF-1α to the lower chamber.
-
Cell Preparation: Resuspend cells in assay medium. In a separate tube, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Migration: Add the cell suspension (containing this compound) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer, an automated cell counter, or a flow cytometer.
-
Data Analysis: Determine the percentage of inhibition of migration for each this compound concentration and calculate the IC50 value.
Caption: Logical flow from this compound binding to therapeutic effect.
Anti-HIV-1 Entry Assay
This assay determines the efficacy of this compound in preventing the entry of X4-tropic HIV-1 into target cells.
Materials:
-
Target cells (e.g., activated human peripheral blood mononuclear cells (PBMCs), TZM-bl cells)
-
X4-tropic HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Culture medium
-
p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)
Procedure:
-
Cell Preparation: Prepare target cells and plate them in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.
-
Infection: Add a known amount of X4-tropic HIV-1 to each well.
-
Incubation: Culture the infected cells for a period of 3-7 days.
-
Quantification of Infection: Measure the level of viral replication. This can be done by quantifying the amount of p24 antigen in the culture supernatant using an ELISA, or by measuring luciferase activity in TZM-bl cell lysates.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the 50% effective concentration (EC50).
Conclusion
This compound is a highly potent and specific antagonist of the CXCR4 receptor. Its mechanism of action is centered on the direct inhibition of SDF-1α binding, which effectively blocks the initiation of multiple downstream signaling pathways responsible for cell migration, survival, and HIV-1 entry. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on CXCR4 antagonism. The robust in vitro and in vivo activity of this compound underscores its potential as a therapeutic agent for HIV-1 infection and other diseases where the SDF-1α/CXCR4 axis is implicated, such as cancer metastasis.
References
- 1. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]
- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to KRH-3955: Mechanism of Action in the Blockade of Ca2+ Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KRH-3955, a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor. Its primary focus is on the compound's role in blocking intracellular calcium (Ca2+) signaling, a critical aspect of its mechanism of action. This compound has been identified as a promising therapeutic agent, particularly for its potent inhibitory effects on X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3]
Core Mechanism of Action: CXCR4 Antagonism
This compound functions as a selective and potent antagonist of the CXCR4 receptor.[2][4] CXCR4 is a G-protein-coupled receptor (GPCR) whose natural ligand is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12).[2] The interaction between SDF-1α and CXCR4 is crucial for various physiological processes, but it is also exploited by X4-tropic HIV-1 strains to gain entry into host cells.[2][5]
This compound exerts its effects by directly competing with SDF-1α for binding to CXCR4.[3] It has been shown to inhibit the binding of SDF-1α in a dose-dependent manner.[1] By occupying the receptor, this compound prevents the conformational changes necessary for receptor activation, thereby blocking all subsequent downstream signaling cascades, including the mobilization of intracellular calcium.[3][6]
The SDF-1α/CXCR4 Signaling Cascade and this compound Inhibition
The binding of the ligand SDF-1α to the CXCR4 receptor initiates a well-defined signaling pathway that leads to a transient increase in the concentration of free cytosolic calcium ([Ca2+]i). This process can be summarized as follows:
-
Ligand Binding & Receptor Activation: SDF-1α binds to CXCR4, inducing a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor couples with and activates an intracellular heterotrimeric G-protein (specifically Gαq).
-
PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).
-
IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which acts as an intracellular calcium store.
-
Ca2+ Mobilization: The binding of IP3 opens these channels, causing a rapid efflux of Ca2+ from the ER into the cytoplasm, significantly increasing the intracellular Ca2+ concentration.
This compound disrupts this entire cascade at the very first step. By binding to CXCR4, it physically obstructs the interaction with SDF-1α, preventing receptor activation and the subsequent release of intracellular calcium.[1][3] Studies have confirmed that this compound itself does not trigger Ca2+ mobilization, indicating it is a true antagonist and not an agonist.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified across several key assays, demonstrating its high affinity for CXCR4 and its efficacy in functional assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| IC50 | Inhibition of SDF-1α binding to CXCR4. | 0.61 nM | [1][6] |
| EC50 | Inhibition of X4 HIV-1 (NL4-3) replication in activated Peripheral Blood Mononuclear Cells (PBMCs). | 0.23 to 1.3 nM | [1][2] |
| EC50 | Inhibition of R5X4 HIV-1 (89.6) replication in activated PBMCs. | 0.3 to 1.0 nM | [1][2] |
| IC50 | Inhibition of infection by recombinant drug-resistant X4 HIV-1 viruses. | 0.4 to 0.8 nM | [6] |
| Inhibition | SDF-1α-induced Ca2+ mobilization. | Dose-dependent |[1][6] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | The fraction of the administered dose that reaches systemic circulation. | 25.6% | [1][2][3] |
| Intravenous Half-life | Time required for the plasma concentration to reduce by half. | 99.0 ± 13.1 h | [1][2] |
| Plasma Clearance (i.v.) | Volume of plasma cleared of the drug per unit time. | 3.9 ± 0.07 L/h/kg | [1][2] |
| Volume of Distribution (Vss) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 374.0 L/kg |[1][2] |
Key Experimental Protocols
The role of this compound in blocking Ca2+ signaling was primarily elucidated through calcium mobilization assays. The foundational chemokine binding assays confirmed its direct interaction with the CXCR4 receptor.
Calcium Mobilization Assay
This assay directly measures changes in intracellular calcium concentration following receptor stimulation.
Objective: To determine if this compound acts as an agonist or antagonist of CXCR4 by measuring its effect on SDF-1α-induced Ca2+ mobilization.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are used.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, Fura-2-acetoxymethyl ester (Fura-2 AM).[1][7] This dye can cross the cell membrane, and once inside, it is cleaved by esterases into its active, membrane-impermeable form (Fura-2), which fluoresces upon binding to Ca2+.
-
Compound Incubation: The Fura-2-loaded cells are incubated in the presence of various concentrations of this compound or a control compound (e.g., AMD3100) for a specified period.[1][7] A vehicle-only control is also included.
-
Stimulation: The natural ligand, SDF-1α (e.g., at 1 µg/ml), is added to the cells to induce CXCR4-mediated Ca2+ mobilization.[1][7]
-
Data Acquisition: Changes in intracellular Ca2+ levels are measured in real-time using a fluorescence spectrophotometer or a similar fluorescence plate reader.[1][7] The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the concentration of free intracellular Ca2+.
-
Analysis: The peak fluorescence signal in the presence of this compound is compared to the signal from the vehicle-only control to determine the extent of inhibition.[1]
Chemokine Binding Assay
This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled chemokine to its receptor.
Objective: To quantify the potency of this compound in inhibiting the binding of SDF-1α to CXCR4.
Methodology:
-
Cell Preparation: CHO cells expressing CXCR4 (or other chemokine receptors for specificity testing) are prepared.[1]
-
Reaction Mixture: The cells are incubated in a binding buffer containing a fixed concentration of 125I-labeled SDF-1α and varying concentrations of the inhibitor, this compound.[1]
-
Incubation: The binding reaction is typically performed on ice to prevent receptor internalization.[1]
-
Separation: The reaction is terminated by washing the cells to remove the unbound radiolabeled ligand.[1]
-
Quantification: The amount of cell-associated radioactivity, representing the bound ligand, is measured using a scintillation counter.[1]
-
Analysis: The percentage of binding inhibition is calculated for each concentration of this compound, and the data are used to determine the 50% inhibitory concentration (IC50) value.[1]
Conclusion
This compound is a highly potent CXCR4 antagonist that effectively blocks the physiological signaling cascade initiated by the receptor's natural ligand, SDF-1α. A primary and critical consequence of this antagonism is the dose-dependent inhibition of intracellular Ca2+ mobilization.[1][6] By preventing the initial SDF-1α binding event, this compound abrogates the G-protein-mediated activation of Phospholipase C and the subsequent release of Ca2+ from intracellular stores. This mechanism is central to its potent anti-HIV-1 activity, as it prevents the CXCR4 co-receptor function required for viral entry. The comprehensive data from binding and functional assays, including calcium mobilization studies, firmly establish the role of this compound as a powerful blocker of CXCR4-mediated Ca2+ signaling, highlighting its therapeutic potential for professionals in drug development.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
KRH-3955: A Technical Whitepaper on a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides an in-depth technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key assays and a summary of its inhibitory effects on the SDF-1α/CXCR4 signaling pathway are presented. This guide is intended to serve as a comprehensive resource for researchers investigating CXCR4 antagonism and its therapeutic potential, particularly in the context of HIV-1 infection.
Chemical Structure and Properties
This compound, with the full chemical name N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine, is a derivative of the earlier CXCR4 antagonist, KRH-1636. Its development was aimed at improving oral bioavailability while maintaining high potency.
Chemical Structure:
(Image Credit: MedChemExpress)
Physicochemical and Biological Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₅N₇ (free base) | [1] |
| C₂₈H₄₅N₇ · 3HCl (hydrochloride) | [1] | |
| Molecular Weight | 589.09 g/mol (hydrochloride) | [1] |
| CAS Number | 1097732-62-1 (free base) | [2] |
| 2253744-59-9 (hydrochloride) | [1] | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO | [1] |
| IC₅₀ (SDF-1α binding) | 0.61 nM | [3] |
| EC₅₀ (anti-HIV-1) | 0.3 - 1.0 nM | [3] |
| Oral Bioavailability (rats) | 25.6% | [4][5] |
Mechanism of Action: Antagonism of the SDF-1α/CXCR4 Signaling Pathway
This compound exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 initiates a signaling cascade that is crucial for various physiological processes, including immune cell trafficking. In the context of pathology, this axis is exploited by X4-tropic strains of HIV-1 for viral entry into host cells.
This compound physically blocks the binding of SDF-1α to CXCR4, thereby inhibiting the downstream signaling events. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i), which serves as a second messenger. By preventing the initial ligand-receptor interaction, this compound abrogates the SDF-1α-induced increase in [Ca²⁺]i.
Below is a diagram illustrating the SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: SDF-1α/CXCR4 signaling and this compound inhibition.
Synthesis
Detailed synthesis protocols for this compound are not publicly available and are considered proprietary information of the Kureha Corporation, the entity credited with its synthesis and purification.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
CXCR4-Mediated Calcium Mobilization Assay
This assay is designed to measure the ability of this compound to inhibit the SDF-1α-induced increase in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4, or a T-cell line such as Molt-4) are cultured to an appropriate density.
-
Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Indo-1 AM, in a suitable buffer. This incubation is typically carried out at 37°C in the dark.
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Compound Incubation: The washed cells are then pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Stimulation and Measurement: The cells are subsequently stimulated with a fixed concentration of SDF-1α. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the SDF-1α-induced fluorescence signal. The concentration of this compound that causes a 50% reduction in the signal is determined as the IC₅₀ value.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the ability of this compound to inhibit the replication of X4-tropic HIV-1 in susceptible cells. The production of the viral p24 capsid protein is used as a marker for viral replication.
Experimental Workflow:
Caption: Workflow for the anti-HIV-1 p24 antigen assay.
Detailed Methodology:
-
Cell Preparation: Target cells, such as phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) from healthy donors or a susceptible T-cell line, are prepared.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Viral Infection: Following a short incubation with the compound, the cells are infected with a known amount of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Culture: The infected cells are cultured for several days to allow for viral replication.
-
Supernatant Collection: At the end of the culture period, the cell culture supernatant is harvested.
-
p24 ELISA: The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The extent of viral replication is determined by the amount of p24 antigen produced. The effective concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.
Conclusion
This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant anti-HIV-1 activity. Its mechanism of action involves the direct inhibition of the SDF-1α/CXCR4 signaling axis, a pathway critical for both normal physiological processes and pathological conditions, including HIV-1 infection. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research into the therapeutic applications of this compound and other CXCR4 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ablinc.com [ablinc.com]
KRH-3955: An Orally Bioavailable CXCR4 Antagonist Derived from KRH-1636 for Anti-HIV-1 Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KRH-3955, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, this compound exhibits significantly improved pharmacokinetic properties, making it a promising candidate for anti-HIV-1 therapy. This document details the pharmacological profile of this compound, its mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format for effective comparison and analysis.
Introduction: The Evolution from KRH-1636 to this compound
The chemokine receptor CXCR4 plays a crucial role as a coreceptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[1][2][3] Antagonizing this receptor is a key therapeutic strategy to inhibit viral entry and replication. KRH-1636, a nonpeptide compound, was identified as a potent and selective CXCR4 antagonist with significant anti-HIV-1 activity.[3][4][5] However, its clinical development was hampered by poor oral bioavailability.[1][6]
To overcome this limitation, this compound was developed through chemical modification of KRH-1636.[1] This derivative retains the potent CXCR4 antagonistic properties of its parent compound but demonstrates significantly enhanced oral bioavailability, positioning it as a more viable drug candidate.[1][6] This guide will explore the key characteristics of this compound, drawing comparisons with KRH-1636 and the well-characterized CXCR4 antagonist, AMD3100.
Pharmacological Profile and Mechanism of Action
This compound is a highly potent and selective antagonist of CXCR4.[7][8] Its primary mechanism of action involves binding to the CXCR4 receptor and inhibiting the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][6][9] This blockade prevents the conformational changes in the gp120 envelope glycoprotein of X4 HIV-1 necessary for viral fusion and entry into the host cell.
In Vitro Anti-HIV-1 Activity
This compound demonstrates potent inhibitory activity against a range of X4 HIV-1 strains, including clinical isolates and those with resistance mutations to other antiretroviral drugs.[1][6] Its efficacy is significantly greater than that of its parent compound, KRH-1636, and another CXCR4 antagonist, AMD3100.[1]
| Compound | Target HIV-1 Strain(s) | Cell Type | EC50 (nM) | EC90 (nM) |
| This compound | X4 HIV-1 (NL4-3), R5X4 HIV-1 (89.6) | Activated PBMCs | 0.23 - 1.3 | 2.7 - 3.5 |
| KRH-1636 | X4 HIV-1 | Activated PBMCs | ~40-fold less potent than this compound | Not Reported |
| AMD3100 | X4 HIV-1 | Activated PBMCs | Not Reported | Not Reported |
| SCH-D (Vicriviroc) | R5 HIV-1 | Activated PBMCs | Not Reported | Not Reported |
Table 1: Comparative in vitro anti-HIV-1 activities of this compound and other chemokine receptor antagonists. Data compiled from multiple studies.[1]
CXCR4 Binding and Signaling Inhibition
This compound effectively inhibits the binding of SDF-1α to CXCR4, with a reported IC50 of 0.61 nM.[2][8][9][10] This binding inhibition directly translates to the blockade of downstream signaling pathways. Specifically, this compound has been shown to inhibit SDF-1α-induced intracellular calcium mobilization, a key signaling event mediated by CXCR4 activation.[1][6] The binding site of this compound on CXCR4 is thought to involve the first, second, and third extracellular loops of the receptor.[1][6][11]
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | SDF-1α Binding Inhibition | CHO-CXCR4 cells | 0.61 |
| This compound | MAb 12G5 Binding Inhibition | CXCR4 Mutants | 0.5 - 14.1 |
Table 2: this compound binding affinity to CXCR4.[9][10]
Pharmacokinetics
A key advantage of this compound is its improved pharmacokinetic profile, particularly its oral bioavailability. In rat models, this compound demonstrated an oral bioavailability of 25.6%.[1][6][7]
| Parameter | Value | Species | Dose and Route |
| Oral Bioavailability | 25.6% | Rat | 10 mg/kg, p.o. |
| Cmax | 86.3 ng/mL | Rat | 10 mg/kg, p.o. |
| Terminal Elimination Half-life (t1/2) | 99 h | Rat | 10 mg/kg, i.v. |
| Plasma Clearance | 3.9 L/h/kg | Rat | 10 mg/kg, i.v. |
| Volume of Distribution | 374 L/kg | Rat | 10 mg/kg, i.v. |
Table 3: Pharmacokinetic parameters of this compound in rats.[2][10]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
Anti-HIV-1 Activity Assay in Activated PBMCs
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells.
-
Infection: Activated PBMCs are infected with X4 or R5X4 HIV-1 strains in the presence of varying concentrations of this compound, KRH-1636, or other control compounds.
-
Culture: The infected cells are cultured for several days.
-
Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the concentration of the p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.
SDF-1α Binding Inhibition Assay
-
Cell Lines: Chinese hamster ovary (CHO) cells or Molt-4 T cells stably expressing human CXCR4 are used.
-
Ligand Binding: Cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α and varying concentrations of this compound.
-
Washing and Detection: Unbound ligand is removed by washing, and the amount of bound ligand is quantified using a scintillation counter or flow cytometry.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of SDF-1α binding against the this compound concentration.
Calcium Mobilization Assay
-
Cell Loading: CXCR4-expressing cells (e.g., CHO-CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
SDF-1α Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of this compound on SDF-1α-induced calcium flux is quantified.
In Vivo Efficacy in hu-PBL-SCID Mice
-
Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human PBMCs (hu-PBL-SCID mice) to create a model with a functional human immune system.
-
Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg) is administered to the mice.
-
Viral Challenge: The treated mice are subsequently challenged with an infectious dose of an X4 HIV-1 strain.
-
Monitoring: The viral load in the plasma and peritoneal lavage fluid is monitored over time by measuring HIV-1 p24 antigen levels.
-
Outcome Assessment: The efficacy of this compound in suppressing HIV-1 replication in vivo is evaluated by comparing the viral loads in treated and untreated control mice.[11]
Visualizations
Signaling Pathway of CXCR4 and Inhibition by this compound
Caption: CXCR4 signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo anti-HIV-1 efficacy.
Conclusion
This compound represents a significant advancement in the development of CXCR4 antagonists for HIV-1 therapy. As a derivative of KRH-1636, it successfully addresses the critical issue of poor oral bioavailability while maintaining and even enhancing the potent anti-HIV-1 activity of its predecessor. The comprehensive preclinical data, including its robust in vitro and in vivo efficacy, favorable pharmacokinetic profile, and well-defined mechanism of action, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in the treatment of HIV-1 infection. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the pursuit of novel antiretroviral therapies.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, KRH-1636, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pnas.org [pnas.org]
- 6. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
KRH-3955: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Developed as a derivative of KRH-1636, this compound exhibits significantly improved oral bioavailability and more potent anti-HIV-1 activity compared to its predecessor and other CXCR4 antagonists like AMD3100.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is presented to support further research and development of this promising compound.
Mechanism of Action
This compound functions as a selective antagonist of the CXCR4 receptor.[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in various physiological processes, including lymphocyte trafficking.[4] It is also a major co-receptor for T-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[5][6]
This compound exerts its therapeutic effects by binding to CXCR4 and inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[2][3][5] This blockade prevents the conformational changes in the receptor necessary for viral entry and downstream signaling pathways.[4][7] Specifically, this compound has been shown to inhibit SDF-1α-induced calcium mobilization, a key event in CXCR4-mediated signaling.[3][5] The binding site of this compound on CXCR4 has been localized to the first, second, and/or third extracellular loops of the receptor.[6]
CXCR4 Signaling Pathway
The binding of SDF-1α to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, proliferation, and survival. This compound, by blocking this initial interaction, effectively inhibits these pathways.
In Vitro Pharmacological Profile
CXCR4 Binding Affinity
This compound demonstrates high affinity for the CXCR4 receptor. In competitive binding assays using CHO cells expressing CXCR4, this compound inhibited the binding of ¹²⁵I-labeled SDF-1α with a 50% inhibitory concentration (IC₅₀) of 0.61 nM.[5]
Functional Antagonism
This compound effectively antagonizes CXCR4 function by inhibiting SDF-1α-induced intracellular calcium mobilization. In CXCR4-expressing CHO cells, this compound dose-dependently inhibited the calcium influx triggered by SDF-1α.[5]
Anti-HIV-1 Activity
This compound exhibits potent and selective inhibitory activity against X4-tropic HIV-1 strains. In activated peripheral blood mononuclear cells (PBMCs), this compound inhibited the replication of the X4 HIV-1 strain NL4-3 with 50% effective concentrations (EC₅₀) ranging from 0.23 to 1.3 nM, depending on the donor.[5] The compound was also effective against clinical isolates and recombinant X4 HIV-1 strains with resistance mutations to reverse transcriptase and protease inhibitors.[3]
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Target | Parameter | Value | Reference |
| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | CXCR4 | IC₅₀ | 0.61 nM | [5] |
| Anti-HIV-1 Activity (NL4-3) | Activated PBMCs | X4 HIV-1 | EC₅₀ | 0.23 - 1.3 nM | [5] |
| Anti-HIV-1 Activity (Clinical Isolates) | Activated PBMCs | X4 HIV-1 | EC₅₀ | Potent Inhibition | [3] |
In Vivo Pharmacological Profile
Anti-HIV-1 Efficacy in a Humanized Mouse Model
The in vivo efficacy of this compound against X4 HIV-1 was evaluated in a human peripheral blood lymphocyte-reconstituted severe combined immunodeficient (hu-PBL-SCID) mouse model. A single oral administration of this compound at a dose of 10 mg/kg was sufficient to protect the mice from challenge with the X4-tropic HIV-1 NL4-3 strain.[6] This demonstrates the potent in vivo anti-HIV-1 activity of orally administered this compound.
Pharmacokinetics in Rats
Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound has good oral bioavailability.[5] After a single oral administration of 10 mg/kg, the bioavailability was determined to be 25.6%.[2][3][5] The compound exhibited a long terminal elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg single dose)
| Route of Administration | Bioavailability (%) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | T₁/₂ (h) | Reference |
| Oral | 25.6 | 86.3 | 8.0 | 2500 | 99.0 | [5] |
| Intravenous | - | - | - | 9780 | 99.0 | [5] |
Experimental Protocols
SDF-1α Competitive Binding Assay
This assay measures the ability of a compound to compete with radiolabeled SDF-1α for binding to the CXCR4 receptor.
Methodology:
-
Cell Preparation: CXCR4-expressing Chinese Hamster Ovary (CHO) cells are harvested and suspended in a binding buffer.
-
Assay Setup: The cell suspension is incubated with a constant concentration of ¹²⁵I-labeled SDF-1α and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated on ice to allow binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells.
-
Detection: Cell-associated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of ¹²⁵I-labeled SDF-1α binding is calculated for each concentration of this compound, and the IC₅₀ value is determined.[5]
Calcium Mobilization Assay
This functional assay assesses the antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium release.
Methodology:
-
Cell Loading: CXCR4-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the loaded cells is measured.
-
Compound Addition: Varying concentrations of this compound are added to the cells and incubated.
-
Agonist Stimulation: SDF-1α is added to stimulate the CXCR4 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
Data Analysis: The inhibition of the SDF-1α-induced calcium signal by this compound is quantified to determine its antagonistic potency.[5]
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cell-based system.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and activated.
-
Infection and Treatment: The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of this compound.
-
Incubation: The cultures are incubated for a period of time (e.g., 7 days) to allow for viral replication.
-
Sample Collection: Culture supernatants are collected at the end of the incubation period.
-
p24 Quantification: The amount of HIV-1 p24 core antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10][11]
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC₅₀ value is determined.
hu-PBL-SCID Mouse Model for In Vivo Efficacy
This animal model is used to evaluate the in vivo anti-HIV-1 efficacy of drug candidates.[12][13][14][15]
Methodology:
-
Mouse Strain: Severe combined immunodeficient (SCID) mice (e.g., C.B-17 SCID) are used as they can accept human cells without rejection.[6][14]
-
Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.[6][13]
-
Drug Administration: this compound is administered orally to the mice.[6]
-
Viral Challenge: The humanized mice are challenged with an X4-tropic HIV-1 strain (e.g., NL4-3) via intraperitoneal injection.[6]
-
Monitoring: The infection is monitored over time by measuring viral load (e.g., p24 antigen levels in plasma or peritoneal lavage) and CD4+ T cell counts.[6][14]
-
Endpoint Analysis: The efficacy of this compound is determined by comparing the viral load and CD4+ T cell counts in treated mice to those in untreated control mice.
Conclusion
This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant promise as an anti-HIV-1 therapeutic agent. Its strong in vitro and in vivo activity against X4-tropic HIV-1, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further clinical development. The detailed pharmacological profile and experimental methodologies provided in this guide are intended to facilitate continued research into the therapeutic potential of this compound and other CXCR4 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. hanc.info [hanc.info]
- 9. en.hillgene.com [en.hillgene.com]
- 10. goldengatebio.com [goldengatebio.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human HIV/peripheral blood lymphocyte (PBL)-SCID mouse. A modified human PBL-SCID model for the study of HIV pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Humanized PBL SCID Mouse Model - Creative Biolabs [creative-biolabs.com]
KRH-3955: A Technical Guide to a Potent CXCR4 Antagonist for X4-Tropic HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-3955 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of KRH-1636, this compound exhibits significantly improved pharmacokinetic properties and demonstrates potent and selective inhibitory activity against X4-tropic human immunodeficiency virus type 1 (HIV-1) strains. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically one of two chemokine receptors: CCR5 or CXCR4. Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS. This compound is a promising therapeutic candidate that specifically targets the CXCR4 coreceptor, thereby inhibiting the entry of X4-tropic HIV-1 into host cells.[1][2][3][4]
Mechanism of Action
This compound functions as a non-competitive antagonist of the CXCR4 receptor. Its primary mechanism of action involves binding to the extracellular loops of CXCR4, specifically engaging the first, second, and/or third extracellular loops.[1][3][5] This binding sterically hinders the interaction of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), as well as the gp120 of X4-tropic HIV-1, with the receptor. By blocking this interaction, this compound prevents the conformational changes in the viral envelope necessary for membrane fusion and subsequent viral entry into the host cell. Furthermore, this compound has been shown to inhibit SDF-1α-induced intracellular calcium signaling, a downstream effect of CXCR4 activation.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Quantitative Data
The anti-HIV-1 activity and receptor binding affinity of this compound have been quantified in various in vitro assays.
Table 1: Anti-HIV-1 Activity of this compound against X4 and R5X4 Tropic Strains in Activated PBMCs
| HIV-1 Strain | Coreceptor Tropism | Donor | EC50 (nM) |
| NL4-3 | X4 | 1 | 0.3 |
| NL4-3 | X4 | 2 | 1.0 |
| 89.6 | R5X4 | 1 | 0.3 |
| 89.6 | R5X4 | 2 | 0.8 |
| JR-CSF | R5 | 1 & 2 | >200 |
Data synthesized from Murakami et al., 2009.[1]
Table 2: Anti-HIV-1 Activity of this compound against NL4-3 in PBMCs from Multiple Donors
| Donor | p24 Antigen (ng/ml) in control | EC50 (nM) | EC90 (nM) |
| 1 | 17 | 1.0 | 3.2 |
| 2 | 22 | 1.2 | 3.3 |
| 3 | 17 | 0.9 | 3.1 |
| 4 | 40 | 0.7 | 2.9 |
| 5 | 120 | 0.8 | 2.9 |
| 6 | 58 | 1.5 | 3.5 |
| 7 | 49 | 0.2 | 2.7 |
| 8 | 53 | 1.0 | 3.0 |
| Mean ± SD | 49 ± 32 | 1.0 ± 0.4 | 3.1 ± 0.3 |
Data from Murakami et al., 2009.[1]
Table 3: Inhibitory Activity of this compound against Drug-Resistant HIV-1 Strains
| Virus | Resistance Profile | IC50 (nM) |
| HXB2 (Wild Type) | - | 0.8 |
| PI-resistant | Multiple PR mutations | 0.4 |
| NRTI-resistant | Multiple RT mutations | 0.6 |
| NNRTI-resistant | Multiple RT mutations | 0.5 |
| Multi-drug resistant | PI and RT mutations | 0.7 |
| T20-resistant | Env (Q40H) | 0.6 |
Data from a single-cycle infectivity assay using recombinant viruses. Data synthesized from Murakami et al., 2009.[1]
Table 4: this compound Binding Affinity and Pharmacokinetics
| Parameter | Value |
| IC50 for SDF-1α binding to CXCR4 | 0.61 nM |
| Oral Bioavailability (in rats) | 25.6% |
Data from Murakami et al., 2009 and other sources.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the ability of this compound to inhibit HIV-1 replication in primary human immune cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, streptomycin, and IL-2.
-
Phytohemagglutinin (PHA).
-
X4-tropic HIV-1 strains (e.g., NL4-3).
-
This compound.
-
96-well culture plates.
-
p24 antigen ELISA kit.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Activate the PBMCs by culturing in RPMI 1640 medium containing PHA (5 µg/ml) and IL-2 (20 U/ml) for 2-3 days.
-
Wash the activated PBMCs and resuspend in fresh medium without PHA.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the cells.
-
Infect the cells with a standardized amount of X4-tropic HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 4 post-infection, perform a half-medium change, replacing with fresh medium containing the appropriate concentration of this compound.
-
On day 7 post-infection, collect the culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log concentration of this compound.
SDF-1α Binding Assay
This competitive binding assay measures the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Molt-4 cells or CHO cells stably expressing human CXCR4).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
125I-labeled SDF-1α.
-
This compound.
-
Non-labeled SDF-1α (for determining non-specific binding).
-
Microcentrifuge tubes or 96-well filter plates.
-
Gamma counter.
Procedure:
-
Harvest and wash the CXCR4-expressing cells.
-
Resuspend the cells in binding buffer to a concentration of 1-2 x 10^6 cells/ml.
-
In microcentrifuge tubes or a 96-well plate, combine the cell suspension, a fixed concentration of 125I-labeled SDF-1α, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled SDF-1α.
-
Incubate the mixture on ice for 2-3 hours with gentle agitation.
-
Separate the cells from the unbound ligand by centrifugation through an oil cushion or by washing on a filter plate.
-
Measure the cell-associated radioactivity in a gamma counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Calcium Flux Assay
This functional assay assesses the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.
Materials:
-
CXCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
SDF-1α.
-
This compound.
-
A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of kinetic measurements.
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive dye according to the dye manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add a fixed concentration of SDF-1α to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Calculate the percentage of inhibition of the calcium response by this compound and determine the IC50 value.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a highly potent and selective CXCR4 antagonist with excellent in vitro activity against a broad range of X4-tropic HIV-1 strains, including those resistant to other classes of antiretroviral drugs. Its favorable oral bioavailability further enhances its potential as a therapeutic agent for the treatment of HIV-1 infection, particularly in patients harboring X4-tropic virus. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR4 antagonists and novel anti-HIV-1 therapies.
References
- 1. HIV-1 replication assay in PBMCs. [bio-protocol.org]
- 2. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for KRH-3955
Topic: KRH-3955 in vitro Anti-HIV-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and orally bioavailable small molecule antagonist of the CXCR4 chemokine receptor.[1][2][3] CXCR4 is a critical co-receptor for the entry of X4-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[4][5][6] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.[1][4] These notes provide a summary of the in vitro anti-HIV-1 activity of this compound, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-HIV-1 activity by selectively targeting the CXCR4 co-receptor. The entry of X4-tropic HIV-1 into a target T-cell is a sequential process initiated by the binding of the viral gp120 protein to the primary CD4 receptor. This binding induces a conformational change in gp120, exposing a binding site for the CXCR4 co-receptor. The subsequent interaction with CXCR4 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. This compound acts as a non-competitive inhibitor by binding to the extracellular loops of CXCR4, which prevents the gp120-CXCR4 interaction and blocks membrane fusion.[1][4]
Quantitative Data Summary
The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell types against different HIV-1 strains. The following tables summarize the key quantitative data.
Table 1: Anti-HIV-1 Activity of this compound in Activated Peripheral Blood Mononuclear Cells (PBMCs) [4]
| HIV-1 Strain | Co-receptor Tropism | Donor 1 EC₅₀ (nM) | Donor 2 EC₅₀ (nM) |
| NL4-3 | X4 | 0.3 | 1.0 |
| 89.6 | R5X4 | 0.3 | 0.8 |
| JR-CSF | R5 | >200 | >200 |
Table 2: Anti-HIV-1 Activity of this compound against NL4-3 (X4-tropic) in PBMCs from Multiple Donors [4]
| Donor | EC₅₀ (nM) | EC₉₀ (nM) |
| 1 | 0.23 | 2.7 |
| 2 | 1.3 | 3.5 |
| 3 | 0.8 | 3.2 |
| 4 | 0.5 | 2.9 |
| 5 | 0.6 | 3.1 |
| 6 | 0.7 | 3.0 |
| 7 | 0.9 | 3.3 |
| 8 | 1.1 | 3.4 |
Table 3: Inhibitory Activity of this compound on SDF-1α Binding and HIV-1 Infection [4][5]
| Assay | Cell Line | IC₅₀ (nM) |
| SDF-1α Binding Inhibition | CHO-CXCR4 | 0.61 |
| SDF-1α Binding Inhibition | Molt-4 | ~0.6 |
| Anti-HIV-1 Activity (Recombinant Drug-Resistant Virus) | CD4/CXCR4 cells | 0.4 - 0.8 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Anti-HIV-1 Activity Assay in Activated PBMCs
This protocol determines the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 replication in human PBMCs.
Materials:
-
Ficoll-Paque
-
Healthy donor peripheral blood
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound
-
HIV-1 viral stock (e.g., NL4-3)
-
96-well plates
-
p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate the PBMCs by culturing for 2-3 days in RPMI 1640 medium supplemented with 10% FBS, PHA, and IL-2.
-
-
Assay Setup:
-
Wash the activated PBMCs and resuspend in RPMI 1640 medium with 10% FBS and IL-2.
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound and add them to the appropriate wells. Include a no-drug control.
-
-
Infection:
-
Add a pre-titered amount of HIV-1 stock to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
-
Readout and Analysis:
-
After incubation, collect the culture supernatant from each well.
-
Determine the concentration of p24 antigen in the supernatant using a p24 ELISA kit.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: SDF-1α Binding Inhibition Assay
This protocol measures the ability of this compound to inhibit the binding of the natural CXCR4 ligand, SDF-1α, to CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Molt-4 or CHO-CXCR4)
-
Binding buffer
-
¹²⁵I-labeled SDF-1α
-
This compound
-
Unlabeled SDF-1α (for non-specific binding control)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Harvest and wash the CXCR4-expressing cells.
-
Resuspend the cells in binding buffer to the desired concentration.
-
-
Binding Reaction:
-
In a reaction tube, mix the cell suspension with various concentrations of this compound or unlabeled SDF-1α (for determining non-specific binding).
-
Add a constant amount of ¹²⁵I-labeled SDF-1α to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the cells with bound ligand from the unbound ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
-
Protocol 3: Calcium Signaling Inhibition Assay
This protocol assesses the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
SDF-1α
-
Fluorometric imaging plate reader or spectrofluorometer
Procedure:
-
Cell Loading:
-
Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HBSS.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the loaded cells in the fluorometer.
-
Measure the baseline fluorescence.
-
Add the desired concentration of this compound and incubate for a short period.
-
Stimulate the cells by adding a specific concentration of SDF-1α.
-
Continuously record the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence upon SDF-1α stimulation corresponds to the calcium flux.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of this compound compared to the control (SDF-1α alone).
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of X4-tropic HIV-1, demonstrating efficacy in the low nanomolar range across PBMCs from various donors.[4] Its mechanism of action is the specific antagonism of the CXCR4 co-receptor, which has been confirmed through binding and signaling inhibition assays.[1][2][4] The provided protocols offer a framework for the in vitro characterization of this compound and other CXCR4 antagonists.
References
- 1. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 | Semantic Scholar [semanticscholar.org]
- 4. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRH-3955 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4, along with its ligand SDF-1α (stromal cell-derived factor-1α), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and as a coreceptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells.[4] These application notes provide detailed protocols for the use of this compound in peripheral blood mononuclear cells (PBMCs) for studying its effects on HIV-1 replication and for investigating its potential immunomodulatory activities.
Mechanism of Action
This compound exerts its biological effects by selectively binding to CXCR4, thereby blocking the interaction of the receptor with its natural ligand, SDF-1α.[1][2] This inhibition prevents downstream signaling events, such as intracellular calcium mobilization.[1] In the context of HIV-1, by blocking CXCR4, this compound effectively inhibits the entry of X4-tropic HIV-1 strains into PBMCs.[5]
Data Presentation
Table 1: Anti-HIV-1 Activity of this compound in Activated PBMCs
| HIV-1 Strain | Donor | EC₅₀ (nM) | EC₉₀ (nM) |
| NL4-3 (X4) | 1 | 0.3 | 2.8 |
| NL4-3 (X4) | 2 | 1.0 | 3.5 |
| 89.6 (R5X4) | 1 | 0.8 | 3.2 |
| 89.6 (R5X4) | 2 | 0.9 | 3.9 |
| JR-CSF (R5) | 1 | >200 | >200 |
| JR-CSF (R5) | 2 | >200 | >200 |
EC₅₀ and EC₉₀ values represent the concentrations of this compound required to inhibit HIV-1 replication by 50% and 90%, respectively, in activated PBMCs from two different donors. Data has been compiled from published studies.[5]
Table 2: Inhibitory Activity of this compound on SDF-1α Binding
| Cell Type | IC₅₀ (nM) |
| CXCR4-expressing CHO cells | 0.61 |
IC₅₀ value represents the concentration of this compound required to inhibit 50% of SDF-1α binding to its receptor.[3][4]
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the two layers.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Workflow for the isolation of PBMCs from whole blood.
Protocol 2: Anti-HIV-1 Activity Assay in Activated PBMCs
This protocol details the methodology to assess the inhibitory effect of this compound on HIV-1 replication in activated PBMCs.
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 viral stocks (e.g., NL4-3 for X4-tropic)
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Activate PBMCs by culturing them in medium containing PHA (5 µg/mL) for 3 days.
-
Wash the cells to remove PHA and resuspend them in fresh medium containing IL-2 (10 ng/mL).
-
Seed the activated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a no-drug control.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
On day 7 post-infection, collect the culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ and EC₉₀ values by plotting the percentage of inhibition of p24 production against the log concentration of this compound.
Protocol 3: Cytokine Production Assay in Stimulated PBMCs
This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines by PBMCs upon stimulation.
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
This compound
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours at 37°C.
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL) or PHA (e.g., 5 µg/mL) to the wells. Include unstimulated and vehicle-treated controls.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Collect the culture supernatants by centrifugation.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits following the manufacturer's protocols.
-
Analyze the data to determine the effect of this compound on cytokine production.
Workflow for assessing the effect of this compound on cytokine production.
Protocol 4: Cell Viability Assay
This protocol outlines the use of a colorimetric assay (e.g., XTT or MTT) to assess the cytotoxicity of this compound on PBMCs.
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
96-well cell culture plates
-
XTT or MTT cell viability assay kit
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathway
This compound blocks SDF-1α and HIV-1 binding to CXCR4.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. pharmaspb.com [pharmaspb.com]
- 4. ELISA measurement of cytokine production in PBMC cultures [bio-protocol.org]
- 5. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KRH-3955 in hu-PBL-SCID Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist, in the context of humanized peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse models for preclinical evaluation of anti-HIV-1 activity.[1][2]
Introduction
This compound is a novel, small-molecule CXCR4 antagonist that has demonstrated significant potential as an anti-HIV-1 agent.[1][2] It effectively inhibits the replication of X4-tropic HIV-1 strains, including multi-drug resistant variants, by blocking the binding of the viral glycoprotein gp120 to the CXCR4 co-receptor, a critical step in viral entry into host cells.[1][3] The hu-PBL-SCID mouse model, which involves the engraftment of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice, provides a valuable in vivo system to evaluate the efficacy of anti-HIV-1 therapeutics in a humanized immune environment.[1][4]
Mechanism of Action
This compound functions as a selective antagonist of the CXCR4 chemokine receptor.[5][6] HIV-1 utilizes two major co-receptors for entry into CD4+ T cells: CCR5 and CXCR4.[3][7] X4-tropic HIV-1 strains specifically use the CXCR4 co-receptor.[3] this compound competitively inhibits the binding of the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), as well as the HIV-1 gp120 envelope protein to CXCR4.[1][2][3] This blockade prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting viral entry and subsequent replication.[3]
Signaling Pathway of HIV-1 Entry via CXCR4 and Inhibition by this compound
Caption: HIV-1 entry and this compound inhibition.
Data Presentation
In Vitro Activity of this compound
| Parameter | Virus Strain | Cell Type | Value | Reference |
| EC50 | X4 HIV-1 (NL4-3) | Activated PBMCs | 0.3 - 1.0 nM | [1] |
| R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 nM | [1] | |
| R5 HIV-1 (JR-CSF) | Activated PBMCs | >200 nM | [1] | |
| AZT-resistant X4 HIV-1 (A018G) | Activated PBMCs | 1.3 nM | [1] | |
| IC50 | SDF-1α binding to CXCR4 | CHO cells | 0.61 nM | [1][5] |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 25.6% | [1][2][5] |
| Cmax | 86.3 ng/mL | [5] |
| Plasma Clearance | 3.9 L/h/kg | [5] |
| Volume of Distribution | 374 L/kg | [5] |
| Terminal Elimination Half-life | 99 h | [5] |
Experimental Protocols
Experimental Workflow for this compound Evaluation in hu-PBL-SCID Mice
Caption: this compound evaluation workflow.
Detailed Methodology
1. Preparation of hu-PBL-SCID Mice
-
Animals: C.B-17 SCID mice are used as the recipients for human cell engraftment.[1]
-
Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1]
-
Engraftment: Mice are intraperitoneally (i.p.) injected with 1 x 10^7 human PBMCs per animal.[1] The successful engraftment of the human immune system typically occurs within a few weeks.[8]
2. This compound Administration
-
Formulation: this compound is dissolved in a suitable vehicle, such as a 2% glucose solution, for oral administration.[1]
-
Dosing: A single oral dose of this compound is administered to one group of mice, while a control group receives the vehicle only.[1] In some studies, a dose of 10 mg/kg has been used.[9]
-
Timing: The drug is administered two weeks prior to the engraftment of human PBMCs.[1]
3. HIV-1 Infection
-
Virus Strain: An X4-tropic HIV-1 strain, such as HIV-1NL4-3, is used for infection.[1]
-
Infection Protocol: One day after PBMC engraftment, mice are infected i.p. with 1,000 infective units of the virus.[1]
-
Enhancement of Infection: To enhance X4 HIV-1 infection, interleukin-4 (IL-4) is administered i.p. at a dose of 2 µg per animal on days 0 and 1 after PBMC engraftment.[1]
4. Assessment of Antiviral Efficacy
-
Sample Collection: Two weeks after infection, cells are collected from the peritoneal lavage.[1]
-
Ex Vivo Culture: The collected cells are cultured in vitro in an IL-2-containing medium.[9]
-
Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the concentration of the HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[9]
Conclusion
The preclinical evaluation of this compound in the hu-PBL-SCID mouse model demonstrates its potent and selective in vivo efficacy against X4-tropic HIV-1.[1][9] Its oral bioavailability and long half-life suggest its potential as a promising therapeutic agent for the treatment of HIV-1 infection, particularly in the context of combination antiretroviral therapy to suppress X4-tropic virus strains that can emerge during disease progression.[1][5][9] The detailed protocols provided herein offer a framework for the continued investigation of this compound and other CXCR4 antagonists using this valuable humanized mouse model.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized PBL SCID Mouse Model - Creative Biolabs [creative-biolabs.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. How to Create Humanized Mice: A Step-by-Step Guide for Researchers - Creative Biolabs [creative-biolabs.com]
- 9. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
Application Notes and Protocols for KRH-3955 Studies in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, in conjunction with CD4, serves as a major co-receptor for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1] By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits the replication of X4 HIV-1 strains.[1][2] Preclinical studies have been conducted in various animal models, including cynomolgus monkeys, to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. This document provides a detailed summary of the available data and experimental protocols from these studies.
Mechanism of Action: CXCR4 Antagonism
This compound exerts its anti-HIV-1 activity by selectively binding to the CXCR4 receptor. This binding competitively inhibits the attachment of the HIV-1 gp120 envelope protein to the co-receptor, a critical step in the viral fusion and entry process for X4-tropic viruses. Additionally, this compound blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), and inhibits subsequent intracellular calcium signaling.[1][2]
Pharmacokinetic Data
Detailed quantitative pharmacokinetic data for this compound in cynomolgus monkeys (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. However, pharmacokinetic parameters have been determined in rats following a single 10 mg/kg oral or intravenous dose.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Bioavailability (%) | - | 25.6 |
| Half-life (h) | 99.0 ± 13.1 | Not Reported |
| Clearance (L/h/kg) | 3.9 ± 0.07 | Not Reported |
| Volume of Distribution (L/kg) | 374.0 ± 14 | Not Reported |
| Cmax (ng/mL) | Not Applicable | 86.3 ± 23.6 |
| Tmax (h) | Not Applicable | 2.3 ± 1.53 |
| AUC0-336 (ng·h/mL) | Not Reported | 325.0 ± 38 |
| Data from a study in Sprague-Dawley rats.[3] |
Studies in Cynomolgus Monkeys
Pharmacodynamic and Safety Study
A study was conducted to evaluate the long-term effects of a single oral administration of this compound on white blood cell (WBC), neutrophil, and lymphocyte counts in normal cynomolgus monkeys.[4]
Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound on Blood Cell Counts in Cynomolgus Monkeys
| Dose (mg/kg) | Effect on WBC, Neutrophil, and Lymphocyte Counts | Duration of Effect |
| 0 (Control) | No significant change | - |
| 2 | Dose-dependent increase | Remained elevated for 15 days |
| 20 | Dose-dependent increase | Remained elevated for 15 days |
| 200 | Dramatic, dose-dependent increase | Remained elevated for 15 days |
| Observations made 2 days post-treatment.[4] |
SHIV Infection Model Study
A preliminary study assessed the efficacy of this compound in a Simian-Human Immunodeficiency Virus (SHIV-KS661c) infection model in cynomolgus monkeys.[4]
Table 3: Efficacy of a Single Oral Dose of this compound in SHIV-Infected Cynomolgus Monkeys
| Treatment Group | This compound Dose (mg/kg) | Timing of Administration | Outcome |
| Group 1 | 100 | ~24 hours before virus exposure | Did not prevent infection, but prevented CD4 cell depletion in 3/3 monkeys. |
| Group 2 | 100 | 2 weeks before virus exposure | Did not prevent infection, but rescued CD4 cells in 1/3 monkeys. |
| Group 3 | 0 (Control) | - | Not treated with the drug. |
| SHIV-KS661c was used as the challenge virus.[4] |
Experimental Protocols
Single-Dose Toxicity and Pharmacodynamic Study in Cynomolgus Monkeys
Objective: To assess the safety and pharmacodynamic effects of a single oral dose of this compound.
Animals: Male and female cynomolgus monkeys.
Groups:
-
Group 1: Vehicle control (water)
-
Group 2: 2 mg/kg this compound
-
Group 3: 20 mg/kg this compound
-
Group 4: 200 mg/kg this compound
Procedure:
-
This compound is formulated in water.
-
The compound is administered as a single dose intragastrically via a nasal feeding tube under anesthesia.
-
The tube is flushed with additional water to ensure complete delivery of the dose.
-
Animals are observed for general condition, appetite, activity, and body weight for a 15-day period.
-
Blood samples are collected at baseline and at specified time points post-dose for complete blood cell counts (CBC), WBC population analysis, and blood chemistry.
SHIV Infection Efficacy Study in Cynomolgus Monkeys
Objective: To evaluate the prophylactic efficacy of a single oral dose of this compound against SHIV infection.
Animals: Nine cynomolgus monkeys.
Groups:
-
Group 1 (n=3): 100 mg/kg this compound administered ~24 hours before viral exposure.
-
Group 2 (n=3): 100 mg/kg this compound administered 2 weeks before viral exposure.
-
Group 3 (n=3): Naïve control (no drug treatment).
Procedure:
-
This compound is formulated in water.
-
For Groups 1 and 2, a single 100 mg/kg dose is administered intragastrically.
-
All animals are challenged with SHIV-KS661c.
-
Blood samples are collected at regular intervals to monitor viral load and CD4+ T-cell counts.
-
Animals are monitored for clinical signs of disease.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRH-3955 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4, along with its cognate ligand Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[4] Notably, the CXCR4 receptor is also a major co-receptor for X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) entry into host T-cells.[1][4][5] this compound selectively inhibits the binding of SDF-1α to CXCR4, thereby blocking downstream signaling pathways and inhibiting the entry of X4 HIV-1 strains.[1][2][3][4] These application notes provide detailed protocols for evaluating the in vitro activity of this compound.
Mechanism of Action
This compound exerts its biological effects by directly competing with SDF-1α for binding to the CXCR4 receptor. The binding of SDF-1α to CXCR4 typically induces a conformational change in the receptor, leading to the activation of intracellular G-protein signaling cascades and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][6] this compound acts as an antagonist, effectively blocking this SDF-1α-induced calcium mobilization.[1][3] In the context of HIV-1, the virus's gp120 envelope protein interacts with the CD4 receptor and subsequently with the CXCR4 co-receptor to facilitate viral fusion and entry into the host cell. By occupying the CXCR4 receptor, this compound prevents this interaction, potently inhibiting viral replication.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxic properties of this compound from published studies.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Virus Strain | Cell Type | Value Range | Reference |
|---|---|---|---|---|
| EC50 | X4 HIV-1 | Activated PBMCs | 0.3 - 1.3 nM | [1] |
| EC90 | NL4-3 | Activated PBMCs | 2.7 - 3.5 nM |[1] |
Table 2: CXCR4 Binding and Cytotoxicity of this compound
| Parameter | Assay | Cell Type | Value | Reference |
|---|---|---|---|---|
| IC50 | SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | 0.61 nM | [1][4] |
| CC50 | Cytotoxicity | Activated PBMCs | 57 µM | [1] |
| Therapeutic Index | Anti-HIV-1 (NL4-3) | Activated PBMCs | 51,818 |[1] |
Experimental Protocols
Protocol 1: Anti-HIV-1 Activity Assay in Activated PBMCs
This protocol determines the 50% effective concentration (EC50) of this compound against X4-tropic HIV-1 strains in primary human cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound stock solution (dissolved in DMSO)
-
X4-tropic HIV-1 viral stock (e.g., NL4-3)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
PBMC Activation: Isolate PBMCs from healthy donors. Culture the cells at a density of 2 x 106 cells/mL in RPMI 1640 medium containing PHA (5 µg/mL) for 3 days to activate.
-
Cell Plating: After activation, wash the PBMCs and resuspend in RPMI 1640 medium containing IL-2 (20 U/mL) at a density of 2 x 106 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of this compound in IL-2-containing medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control.
-
Infection: Add 50 µL of a predetermined titer of X4 HIV-1 stock to each well.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Analysis: On day 7, collect the culture supernatant. Measure the concentration of p24 viral antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculation: Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Calcium Mobilization Assay
This protocol assesses the antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium flux.
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4 or Molt-4 T-cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
SDF-1α
-
This compound stock solution
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading: Harvest CXCR4-expressing cells and resuspend them in assay buffer. Load the cells with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye and resuspend them at a suitable concentration (e.g., 1 x 106 cells/mL).
-
Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature. Include a "no drug" control.
-
Signal Measurement: Place the plate in a fluorometric plate reader. Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Ligand Addition: Add a pre-determined concentration of SDF-1α (typically the EC80 for calcium response) to all wells simultaneously using the instrument's injection system.
-
Data Acquisition: Continue to record the fluorescence intensity for at least 60-120 seconds post-injection to capture the peak response.
-
Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the SDF-1α-only control. Calculate the IC50 value from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Activated PBMCs (or other relevant cell line)
-
RPMI 1640 medium (as described in Protocol 1)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating: Plate cells (e.g., activated PBMCs) at 1 x 105 cells/well in a 96-well plate in a final volume of 100 µL of medium.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the log concentration of this compound.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 6. researchgate.net [researchgate.net]
KRH-3955: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action, designed to guide researchers in their preclinical studies.
Mechanism of Action: CXCR4 Antagonism
This compound functions as a selective inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It competitively binds to CXCR4, preventing the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[1][2][3][4] This antagonism blocks the downstream signaling pathways, including Ca2+ mobilization, which are crucial for the chemotaxis of lymphocytes and are exploited by X4-tropic HIV-1 for viral entry into host cells.[1][2][4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rats and the effective dosages used in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Administration
| Parameter | Oral (10 mg/kg) | Intravenous (10 mg/kg) |
| Bioavailability (%) | 25.6 | - |
| Cmax (ng/mL) | 86.3 ± 23.6 | - |
| Tmax (h) | 2.3 ± 1.53 | - |
| AUC0-336 (ng·h/mL) | 325.0 ± 38 | - |
| Elimination Half-life (h) | - | 99.0 ± 13.1 |
| Clearance (L/h/kg) | - | 3.9 ± 0.07 |
| Volume of Distribution (L/kg) | - | 374.0 ± 14 |
| Data from a study in male Sprague-Dawley rats.[1] |
Table 2: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| hu-PBL-SCID Mice | 10 mg/kg (single dose) | Oral (p.o.) | 2% glucose solution | Efficiently suppressed X4 HIV-1 infection. | [1][5] |
| Rats (Sprague-Dawley) | 10 mg/kg (single dose) | Oral (p.o.) | Distilled water | Used for pharmacokinetic profiling. | [1] |
| Cynomolgus Monkeys | 2, 20, 200 mg/kg (single dose) | Oral (p.o.) | Not specified | Dose-dependent increase in WBC, neutrophils, and lymphocytes. | [6] |
| Cynomolgus Monkeys (SHIV-infected) | 100 mg/kg (single dose) | Oral (p.o.) | Not specified | Prevented CD4+ T cell depletion. | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-HIV-1 Efficacy in hu-PBL-SCID Mice
This protocol describes the methodology to assess the in vivo efficacy of this compound against X4-tropic HIV-1 in a humanized mouse model.
Materials:
-
This compound
-
Vehicle: 2% glucose solution
-
C.B-17 SCID mice
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
X4 HIV-1NL4-3 viral stock
-
Recombinant human IL-4
-
Culture medium (e.g., RPMI 1640 with supplements)
-
p24 ELISA kit
Procedure:
-
Drug Administration: Administer a single oral dose of this compound (10 mg/kg) or vehicle to C.B-17 SCID mice.
-
Humanization: Two weeks post-treatment, engraft mice with human PBMCs (1 x 10^7 cells/animal) via intraperitoneal (i.p.) injection.
-
Infection: One day after PBMC engraftment, infect the mice with 1,000 infective units of X4 HIV-1NL4-3 i.p.
-
Enhancement of Infection: Administer recombinant human IL-4 (2 µ g/animal ) i.p. on days 0 and 1 post-PBMC engraftment.
-
Cell Harvest: Seven days post-infection, harvest human lymphocytes from the peritoneal cavity and spleens.
-
In Vitro Culture: Culture the harvested lymphocytes in vitro in the presence of rhIL-2 for 4 days.
-
Efficacy Assessment: Determine the level of HIV-1 infection by measuring the p24 antigen concentration in the culture supernatants using an ELISA.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 6. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p24 Antigen Assay for Evaluation of KRH-3955 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the p24 antigen assay to evaluate the efficacy of KRH-3955, a potent and orally bioavailable CXCR4 antagonist for the inhibition of HIV-1 replication. The p24 antigen is a core structural protein of the human immunodeficiency virus (HIV) and its concentration in culture supernatants or patient samples is a reliable marker of viral replication. This compound is a derivative of KRH-1636 with significantly improved oral bioavailability and potent anti-HIV-1 activity.[1] It selectively inhibits the replication of X4-tropic HIV-1 strains by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor CXCR4, a critical step in viral entry.[1][2] The p24 antigen assay is a robust method to quantify the inhibitory effect of this compound on HIV-1 replication in vitro and in vivo.
Mechanism of Action of this compound
This compound is a non-peptide, small molecule antagonist of the CXCR4 receptor.[1][2] HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope protein gp120 to the primary receptor CD4 on the surface of target cells, such as T-helper lymphocytes. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is either CCR5 or CXCR4. X4-tropic strains of HIV-1 utilize the CXCR4 co-receptor for entry. This compound binds to the CXCR4 receptor, preventing its interaction with gp120 and thereby blocking the fusion of the viral and cellular membranes.[1][2] This inhibition of viral entry subsequently leads to a reduction in viral replication, which can be quantified by measuring the decrease in p24 antigen production.
Quantitative Data Summary
The following tables summarize the in vitro anti-HIV-1 activity of this compound as determined by the reduction in p24 antigen levels in infected cell cultures.
Table 1: Anti-HIV-1 Activities of this compound in Activated Peripheral Blood Mononuclear Cells (PBMCs) [2]
| HIV-1 Strain | Co-receptor Tropism | Donor | p24 Antigen in Control (ng/mL) | EC50 (nM) | EC90 (nM) |
| NL4-3 | X4 | 1 | 120 | 0.23 | 2.8 |
| NL4-3 | X4 | 2 | 17 | 1.3 | 3.5 |
| NL4-3 | X4 | 3 | 98 | 0.35 | 2.7 |
| NL4-3 | X4 | 4 | 45 | 0.41 | 3.1 |
| NL4-3 | X4 | 5 | 88 | 0.33 | 2.9 |
| NL4-3 | X4 | 6 | 62 | 0.52 | 3.3 |
| NL4-3 | X4 | 7 | 75 | 0.29 | 2.8 |
| NL4-3 | X4 | 8 | 105 | 0.38 | 3.0 |
| 89.6 | R5X4 | 1 | - | 0.3 | - |
| 89.6 | R5X4 | 2 | - | 1.0 | - |
| JR-CSF | R5 | 1 | - | >200 | - |
| JR-CSF | R5 | 2 | - | >200 | - |
EC50: 50% effective concentration; EC90: 90% effective concentration.
Table 2: Inhibitory Effect of this compound on SDF-1α Binding to CXCR4 [2]
| Cell Line | Ligand | IC50 (nM) |
| Molt-4 (T-cell line) | SDF-1α | Similar to EC50 against HIV-1 |
| CHO (CXCR4-expressing) | SDF-1α | 0.61 |
IC50: 50% inhibitory concentration.
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Activity Assay Using p24 Antigen Quantification
This protocol describes the methodology to determine the efficacy of this compound in inhibiting HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Recombinant human interleukin-2 (rhIL-2)
-
HIV-1 stocks (e.g., NL4-3 for X4-tropic)
-
This compound
-
Phosphate-buffered saline (PBS)
-
HIV-1 p24 Antigen ELISA kit (e.g., ZeptoMetrix Corp. or equivalent)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
PBMC Activation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs at a concentration of 1 x 106 cells/mL in RPMI 1640 medium supplemented with 10% FBS and PHA (5 µg/mL) for 3 days to stimulate cell division.
-
After 3 days, wash the cells and resuspend them in fresh medium containing rhIL-2 (50 U/mL).
-
-
Infection and Treatment:
-
Plate the activated PBMCs at 1 x 105 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells containing PBMCs.
-
Infect the cells with a predetermined amount of HIV-1 stock (e.g., 100 TCID50). Include uninfected and untreated infected controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After 7 days of incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants for p24 antigen analysis.
-
-
p24 Antigen ELISA:
-
Perform the p24 antigen ELISA according to the manufacturer's instructions. A general procedure is outlined below.
-
Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants (and p24 standards) to the wells and incubate.
-
Wash the wells to remove unbound antigen.
-
Add a biotinylated detector antibody that binds to a different epitope of the p24 antigen.
-
Wash away the unbound detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detector antibody.
-
Wash the wells and add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Calculate the concentration of p24 antigen in each culture supernatant from the standard curve.
-
Determine the percentage of inhibition of p24 production for each concentration of this compound compared to the untreated infected control.
-
Calculate the EC50 and EC90 values using a suitable software (e.g., GraphPad Prism).
-
Concluding Remarks
The p24 antigen assay is a fundamental tool for the preclinical evaluation of anti-HIV-1 compounds like this compound. Its high sensitivity and specificity allow for the accurate quantification of viral replication and the determination of key efficacy parameters such as EC50 and EC90. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to assess the in vitro potency of this compound and other CXCR4 antagonists. The significant anti-HIV-1 activity and favorable oral bioavailability of this compound make it a promising candidate for further development in the treatment of HIV-1 infection.[1][2]
References
Application Note: Measuring the Antagonistic Effect of KRH-3955 on CXCR4 Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRH-3955 is a potent, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The natural ligand for CXCR4 is stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[3][5] The SDF-1α/CXCR4 signaling axis is crucial for various physiological processes and is implicated in diseases such as HIV-1 infection and cancer metastasis.[3][6][7] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to SDF-1α, initiates intracellular signaling cascades, including the mobilization of intracellular calcium ([Ca2+]i).[1][8][9][10] This increase in cytosolic calcium acts as a critical second messenger, triggering downstream cellular responses.[6][11]
Measuring the ability of a compound to inhibit this agonist-induced calcium flux is a robust method for quantifying its antagonistic activity. This application note provides a detailed protocol for a fluorescence-based calcium mobilization assay to determine the inhibitory effect of this compound on SDF-1α-induced signaling in CXCR4-expressing cells.
Signaling Pathway and Principle of the Assay
Upon binding of the agonist SDF-1α, the CXCR4 receptor activates a Gq-protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This compound exerts its antagonistic effect by binding to CXCR4 and preventing SDF-1α from initiating this signaling cascade.[1][12]
The assay quantifies this effect by using a cell-permeable, calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][13][14] Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[15] When Fura-2 binds to free cytosolic Ca2+, its fluorescence properties change, which can be measured with a fluorescence plate reader.[15][16] By pre-incubating cells with this compound, the subsequent calcium response to SDF-1α stimulation is inhibited in a dose-dependent manner.[1][17]
Experimental Workflow
The general procedure involves seeding CXCR4-expressing cells, loading them with a calcium-sensitive dye, pre-incubating with various concentrations of the antagonist (this compound), stimulating with the agonist (SDF-1α), and immediately measuring the resulting fluorescence signal.
Detailed Protocols
This protocol is adapted from methodologies used to assess this compound's effect on CXCR4.[1][17]
Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4 (CHO-CXCR4).
-
Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Antagonist: this compound (dissolved in DMSO to create a stock, e.g., 10 mM).
-
Agonist: Recombinant Human SDF-1α (dissolved in PBS with 0.1% BSA).
-
Calcium Indicator: Fura-2 AM (e.g., 1 mg/mL stock in anhydrous DMSO).[13][14]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Optional Reagents: Probenecid (to prevent dye leakage), Pluronic F-127 (to aid dye solubilization).[14][16]
-
Equipment: Fluorescence microplate reader with kinetic reading and automated injection capabilities (e.g., FlexStation, FLIPR).
Experimental Procedure
-
Cell Plating:
-
Culture CHO-CXCR4 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–80,000 cells per well in 100 µL.
-
Incubate overnight at 37°C, 5% CO₂.[18]
-
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fura-2 AM. If used, include 0.02% Pluronic F-127 and 2.5 mM Probenecid.[14][16]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.[16]
-
-
Compound and Agonist Plate Preparation:
-
Antagonist Plate: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a "no antagonist" control (buffer only).
-
Agonist Plate: Prepare SDF-1α in Assay Buffer at a concentration that will yield a final EC₈₀ concentration after injection (e.g., if the final EC₈₀ is 1 µg/mL and injection volume is 50 µL into 100 µL, prepare at 3 µg/mL).
-
-
Assay Measurement:
-
After dye incubation, gently wash the cells once with 100 µL of Assay Buffer (if a wash protocol is used) to remove extracellular dye. Leave 100 µL of buffer in the wells.
-
Transfer the cell plate to the fluorescence plate reader, which should be pre-warmed to 37°C.
-
Add 100 µL of the this compound dilutions from the antagonist plate to the cell plate.
-
Incubate for 10-20 minutes.
-
Begin fluorescence measurement. Establish a stable baseline reading for ~15-20 seconds (ratiometric measurement for Fura-2: Excitation at 340 nm and 380 nm, Emission at ~510 nm).[16]
-
Using the instrument's injector, add 50 µL of the SDF-1α solution to each well.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
Calculate Ratio: For each well, calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).
-
Determine Response: The response is the peak ratio value minus the baseline ratio value.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Response_with_KRH3955 - Response_min) / (Response_max - Response_min))
-
Response_max is the signal with SDF-1α alone.
-
Response_min is the signal from wells with no SDF-1α (buffer control).
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
The antagonistic effect of this compound is dose-dependent.[1] While the original study did not report a specific IC₅₀ for calcium mobilization, it noted potent inhibition. The IC₅₀ for SDF-1α binding inhibition was 0.61 nM.[1][3] The data below is representative of a typical result.
Table 1: Dose-Dependent Inhibition of SDF-1α-Induced Calcium Mobilization by this compound
| This compound Conc. (nM) | Log [this compound] | Mean Fluorescence Response (Δ Ratio F340/F380) | Standard Deviation | % Inhibition |
| 0 (No Agonist) | - | 0.05 | 0.01 | (Baseline) |
| 0 (+ Agonist) | - | 1.55 | 0.12 | 0% |
| 0.1 | -10.0 | 1.35 | 0.11 | 13.3% |
| 0.3 | -9.5 | 0.95 | 0.09 | 40.0% |
| 1.0 | -9.0 | 0.58 | 0.07 | 64.7% |
| 3.0 | -8.5 | 0.25 | 0.05 | 86.7% |
| 10 | -8.0 | 0.10 | 0.03 | 96.7% |
| 100 | -7.0 | 0.06 | 0.02 | 99.3% |
| Calculated IC₅₀ | ~0.5 nM |
Note: Data are hypothetical and for illustrative purposes.
Logical Relationship Diagram
The concentration of this compound directly correlates with the degree of inhibition of the calcium signal. Higher concentrations of the antagonist lead to greater occupancy of the CXCR4 receptor, which in turn blocks more SDF-1α from binding and initiating the signaling cascade, resulting in a diminished calcium response.
Conclusion
The calcium mobilization assay is a sensitive and reliable high-throughput method for characterizing the functional antagonism of compounds targeting Gq-coupled GPCRs like CXCR4. This application note provides a comprehensive protocol to quantify the potent inhibitory activity of this compound, demonstrating its utility in drug discovery and development for HIV and other CXCR4-related diseases.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stroma Cell-Derived Factor-1α Signaling Enhances Calcium Transients and Beating Frequency in Rat Neonatal Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hellobio.com [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
Application Notes and Protocols for Oral Administration of KRH-3955 in Animal Studies
These application notes provide a comprehensive overview of the preclinical evaluation of KRH-3955, a novel, orally bioavailable CXCR4 antagonist. The information is intended for researchers, scientists, and drug development professionals investigating its therapeutic potential, particularly in the context of HIV-1 infection.
Introduction
This compound is a potent and selective inhibitor of the CXCR4 chemokine receptor, which serves as a major co-receptor for X4-tropic human immunodeficiency virus type 1 (HIV-1) entry into host cells.[1] Developed as a derivative of KRH-1636, this compound overcomes the poor oral bioavailability of its predecessor, making it a promising candidate for anti-HIV-1 therapy.[2][3] Animal studies have been crucial in characterizing its pharmacokinetic profile, in vivo efficacy, and pharmacodynamic effects.
Mechanism of Action
This compound functions as a CXCR4 antagonist. It selectively binds to the CXCR4 receptor, inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][4] This action prevents the conformational changes in the gp120 envelope glycoprotein of X4-tropic HIV-1, which are necessary for viral fusion and entry into CD4+ T cells.[4] Furthermore, this compound has been shown to inhibit SDF-1α-induced calcium signaling through the CXCR4 receptor.[1][2] Its binding site on CXCR4 is thought to involve the first, second, and third extracellular loops of the receptor.[1][2][5]
Quantitative Data from Animal Studies
The following tables summarize the key quantitative data from animal studies involving the oral administration of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 86.3 | - |
| Tmax (h) | 0.5 | - |
| AUC (ng·h/mL) | 11,500 | 44,900 |
| t1/2 (h) | 99 | - |
| Oral Bioavailability (%) | 25.6 | - |
| Data sourced from Murakami et al., 2009.[1][2][4][6] |
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in a hu-PBL-SCID Mouse Model of HIV-1 Infection
| Treatment Group | Dose (mg/kg) | Mean p24 Antigen Titer (pg/mL) ± SD | Inhibition (%) |
| Control (Vehicle) | - | 1,450 ± 630 | - |
| This compound | 10 | 120 ± 110 | 91.7 |
| Mice were administered a single oral dose of this compound two weeks prior to infection with X4 HIV-1. Data sourced from Murakami et al., 2009.[1] |
Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Peak Mean WBC Count (x10³/µL) | Peak Mean Neutrophil Count (x10³/µL) | Peak Mean Lymphocyte Count (x10³/µL) |
| 0 (Control) | ~5 | ~2 | ~2.5 |
| 2 | ~10 | ~5 | ~4 |
| 20 | ~15 | ~8 | ~6 |
| 200 | ~25 | ~15 | ~8 |
| Cell counts increased dramatically at 2 days post-treatment and remained elevated for 15 days. Data sourced from a preliminary study on SHIV-infected macaques.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: The concentration of R-176211 in plasma was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Pharmacokinetic parameters were calculated using appropriate software (e.g., WinNonlin).[1]
In Vivo Efficacy Study in hu-PBL-SCID Mice
-
Objective: To evaluate the in vivo efficacy of orally administered this compound against X4 HIV-1 infection.
-
Animal Model: C.B-17 severe combined immunodeficiency (SCID) mice engrafted with human peripheral blood mononuclear cells (PBMCs).[1][5]
-
Experimental Groups:
-
Procedure:
-
Mice were administered this compound or vehicle and fed for 2 weeks.[1]
-
Mice were then engrafted with human PBMCs (1 x 10⁷ cells/animal, intraperitoneally).[1]
-
One day after engraftment, mice were infected intraperitoneally with 1,000 infective units of X4 HIV-1 (NL4-3 strain).[1]
-
To enhance infection, interleukin-4 (IL-4) was administered on days 0 and 1 post-engraftment.[1]
-
Seven days post-infection, cells were recovered from peritoneal lavage.[5]
-
-
Analysis: The level of HIV-1 infection was determined by measuring the p24 antigen concentration in the supernatant of ex vivo cell cultures using an ELISA.[5]
Pharmacodynamic and Efficacy Study in Cynomolgus Monkeys
-
Objective: To assess the effect of this compound on white blood cell counts and its ability to prevent CD4+ T cell depletion in a simian immunodeficiency virus (SHIV) infection model.[7]
-
Animal Model: Cynomolgus monkeys.[7]
-
Pharmacodynamics Study:
-
Efficacy Study (SHIV Infection):
Safety and Toxicology
In a study involving cynomolgus monkeys, single oral doses of this compound up to 200 mg/kg were administered.[7] The primary observed effect was a dose-dependent and reversible increase in white blood cell, neutrophil, and lymphocyte counts.[5][7] No other treatment-associated toxicities were reported in this preliminary study.[5] Further studies in other animal models, such as dogs and monkeys, were noted as ongoing to more fully determine the safety and pharmacokinetic profile of the compound.[1]
Conclusion
The animal studies conducted on this compound demonstrate its potential as an orally bioavailable anti-HIV-1 agent. It exhibits favorable pharmacokinetic properties in rats, including good oral bioavailability, and shows potent in vivo efficacy in a mouse model of HIV-1 infection.[1][2][6] Furthermore, it induces a significant and long-lasting mobilization of white blood cells in non-human primates, which may have therapeutic implications.[7] These data support the continued investigation and development of this compound for the treatment of HIV-1 infection.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 | Semantic Scholar [semanticscholar.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KRH-3955 cytotoxicity and therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the CXCR4 chemokine receptor.[1][2][3] It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[2][3][4] This blockage prevents downstream signaling events, such as intracellular calcium mobilization.[2][4][5]
Q2: What is the in vitro cytotoxicity and therapeutic index of this compound?
A2: this compound exhibits low cytotoxicity in vitro. In activated peripheral blood mononuclear cells (PBMCs), the 50% cytotoxic concentration (CC50) was determined to be 57 μM.[4] This low cytotoxicity, combined with its high anti-HIV-1 potency, results in a very high therapeutic index of 51,818 for NL4-3 infection in PBMCs.[4]
Q3: In which experimental systems has this compound demonstrated activity?
A3: this compound has shown potent activity in a variety of experimental systems, including:
-
Inhibition of X4 HIV-1 replication in activated human PBMCs from various donors.[2][4]
-
Blocking SDF-1α binding to Chinese Hamster Ovary (CHO) cells engineered to express CXCR4.[4]
-
Inhibition of SDF-1α-induced calcium signaling in CXCR4-expressing CHO cells.[4][5]
-
Suppression of X4 HIV-1 replication in a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model following oral administration.[2][4][6]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected anti-HIV-1 potency (EC50 values) in vitro.
-
Possible Cause 1: Cell Type and Activation State. The anti-HIV-1 activity of this compound is highly dependent on the target cell type and its activation status. The compound is most effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic strains) for entry.[4]
-
Troubleshooting Tip: Ensure you are using an appropriate cell line or primary cells that express sufficient levels of CD4 and CXCR4. For experiments with PBMCs, proper activation is crucial for robust HIV-1 replication and, consequently, for observing potent inhibition.
-
-
Possible Cause 2: Viral Strain. this compound is a CXCR4 antagonist and will not be effective against HIV-1 strains that exclusively use the CCR5 co-receptor (R5-tropic strains).[4]
-
Troubleshooting Tip: Confirm the co-receptor tropism of your HIV-1 strain. If you are working with dual-tropic (R5X4) strains, the inhibitory effect of this compound might be less pronounced compared to its effect on purely X4-tropic strains.[4]
-
-
Possible Cause 3: Assay Conditions. Suboptimal assay conditions, such as incorrect compound concentration ranges or inappropriate incubation times, can lead to inaccurate EC50 values.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to accurately determine the EC50. Ensure that the incubation time is sufficient for the virus to replicate and for an inhibitory effect to be observed.
-
Issue 2: High background or unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: Compound Solubility. While this compound is generally soluble, high concentrations may lead to precipitation in certain media, causing non-specific effects.
-
Troubleshooting Tip: Visually inspect your stock solutions and final assay wells for any signs of precipitation. If solubility is a concern, consider preparing fresh stock solutions and ensuring the final solvent concentration in your assay is not cytotoxic.
-
-
Possible Cause 2: Off-target effects at high concentrations. Although this compound is selective for CXCR4, extremely high concentrations might lead to off-target effects in sensitive cell lines.[7]
-
Troubleshooting Tip: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to assess the baseline cytotoxicity. If you observe cytotoxicity, perform a dose-response curve to determine the concentration at which it becomes significant and ensure your experimental concentrations are well below this level. The reported CC50 in activated PBMCs is 57 μM.[4]
-
Data Presentation
Table 1: Cytotoxicity and Therapeutic Index of this compound
| Parameter | Cell Type | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | Activated PBMCs | 57 µM | [4] |
| Therapeutic Index (vs. NL4-3) | Activated PBMCs | 51,818 | [4] |
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Cell Type | EC50 Range (nM) | Reference |
| X4 HIV-1 (NL4-3) | Activated PBMCs | 0.23 - 1.3 | [4] |
| R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 | [4] |
| R5 HIV-1 (JR-CSF) | Activated PBMCs | > 200 | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 25.6% | [1][2][4] |
Experimental Protocols
1. In Vitro Anti-HIV-1 Assay in Activated PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.
-
Assay Procedure:
-
Seed activated PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound and add to the cells.
-
Infect the cells with an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Supernatants are collected at regular intervals (e.g., day 7 post-infection) to measure HIV-1 p24 antigen levels by ELISA.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that inhibits p24 antigen production by 50% compared to the virus control.
2. SDF-1α Binding Inhibition Assay
-
Cell Line: Use a stable cell line expressing human CXCR4, such as CHO-CXCR4 cells.
-
Assay Procedure:
-
Incubate CHO-CXCR4 cells with various concentrations of this compound.
-
Add a fixed concentration of labeled SDF-1α (e.g., radiolabeled or fluorescently tagged).
-
Incubate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound SDF-1α.
-
Measure the amount of bound labeled SDF-1α.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by calculating the concentration of this compound that reduces the specific binding of SDF-1α by 50%.
3. Calcium Mobilization Assay
-
Cell Line: CXCR4-expressing CHO cells.
-
Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-acetoxymethyl ester).
-
Incubate the loaded cells with different concentrations of this compound.
-
Stimulate the cells with SDF-1α.
-
Measure the changes in intracellular calcium concentration using a fluorescence spectrophotometer.
-
-
Data Analysis: Assess the ability of this compound to inhibit the SDF-1α-induced increase in intracellular calcium in a dose-dependent manner.
Visualizations
Caption: this compound mechanism of action as a CXCR4 antagonist.
Caption: Workflow for in vitro anti-HIV-1 activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: KRH-3955 and HIV-1 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist, KRH-3955. The information is designed to address potential issues encountered during experiments related to HIV-1 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable small molecule antagonist of the human chemokine receptor CXCR4.[1][2] In the context of HIV-1, the virus utilizes CXCR4 as a co-receptor to enter and infect CD4+ T cells. This compound functions by binding to CXCR4 and blocking the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry.[1] Specifically, it inhibits the binding of the natural CXCR4 ligand, SDF-1α, and subsequent calcium signaling.[1][2]
Q2: Against which types of HIV-1 is this compound effective?
A2: this compound is specifically active against HIV-1 strains that use the CXCR4 co-receptor for entry, known as X4-tropic viruses. It is not effective against strains that exclusively use the CCR5 co-receptor (R5-tropic).
Q3: Is this compound effective against HIV-1 strains that are resistant to other antiretroviral drugs?
A3: Yes. Studies have shown that this compound is active against recombinant X4 HIV-1 strains that harbor resistance mutations to reverse transcriptase inhibitors and protease inhibitors.[1][2]
Q4: What is the primary viral target for the development of resistance to this compound?
A4: As a CXCR4 antagonist, the selective pressure of this compound will lead to the emergence of resistance mutations in the HIV-1 envelope glycoprotein (Env), which is composed of gp120 and gp41 subunits. These proteins are responsible for binding to the CD4 receptor and the CXCR4 co-receptor.
Q5: Have specific mutations conferring resistance to this compound been identified?
A5: To date, specific amino acid mutations in the HIV-1 envelope that confer resistance to this compound have not been reported in the public scientific literature. However, resistance to CXCR4 antagonists, in general, often involves mutations in the V3 loop of gp120, as this region is a key determinant of co-receptor tropism and binding.
Troubleshooting Guides
Issue 1: Apparent Lack of this compound Efficacy in an In Vitro Assay
Potential Cause 1: Incorrect Viral Tropism.
-
Troubleshooting Step: Confirm the co-receptor tropism of your HIV-1 strain. This compound is only effective against X4-tropic viruses. Use a tropism assay (genotypic or phenotypic) to verify that your viral stock utilizes CXCR4.
Potential Cause 2: Suboptimal Drug Concentration.
-
Troubleshooting Step: Verify the concentration and purity of your this compound stock. Perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific viral isolate and cell line.
Potential Cause 3: Cell Line Issues.
-
Troubleshooting Step: Ensure that the cell line used in your assay expresses adequate levels of both CD4 and CXCR4. Confirm receptor expression using flow cytometry.
Issue 2: Development of this compound Resistance During In Vitro Selection Experiments
Potential Cause: Emergence of Resistance Mutations.
-
Troubleshooting Step 1: Genotypic Analysis. Sequence the env gene (gp120 and gp41) of the resistant viral population. Pay close attention to the V3 loop and other regions of gp120 known to interact with CXCR4. Compare the sequences to the parental virus to identify potential resistance mutations.
-
Troubleshooting Step 2: Phenotypic Analysis. Perform antiviral susceptibility assays to quantify the level of resistance. Determine the fold-change in EC50 of the resistant virus compared to the parental strain.
-
Troubleshooting Step 3: Site-Directed Mutagenesis. To confirm the role of identified mutations, introduce them individually or in combination into the parental viral clone and assess their impact on this compound susceptibility.
Data Presentation
While specific quantitative data for this compound resistance is not yet available, the following table illustrates how such data would be presented.
Table 1: Hypothetical Resistance Profile of HIV-1 Mutants to this compound
| Viral Mutant | Amino Acid Substitution(s) in gp120 | Fold-Change in EC50 vs. Wild-Type |
| Mutant A | V3-Loop: A316V | 5.2 |
| Mutant B | V3-Loop: S306G | 8.9 |
| Mutant C | C4 Region: T421A | 3.1 |
| Mutant D | V3-Loop: A316V + S306G | 15.7 |
Note: This table is for illustrative purposes only. Specific mutations and fold-changes for this compound have not been publicly reported.
Experimental Protocols
Protocol: In Vitro Selection of this compound Resistant HIV-1
This protocol provides a general framework for the selection of drug-resistant HIV-1 in cell culture.
-
Virus and Cell Preparation:
-
Propagate a well-characterized, clonal stock of X4-tropic HIV-1 (e.g., NL4-3) in a suitable T-cell line (e.g., MT-4 or SupT1) that expresses high levels of CD4 and CXCR4.
-
Determine the baseline susceptibility of the virus to this compound by performing a standard antiviral assay to establish the EC50.
-
-
Dose Escalation:
-
Initiate viral cultures in the presence of this compound at a concentration equal to the EC50.
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.
-
When viral replication is robust (p24 levels are high and increasing), passage the virus to fresh cells with a 2-fold higher concentration of this compound.
-
If viral replication is suppressed, maintain the culture at the same drug concentration until signs of viral breakthrough are observed.
-
-
Characterization of Resistant Virus:
-
Once the virus can replicate efficiently at a significantly higher concentration of this compound (e.g., >10-fold the initial EC50), harvest the cell-free virus.
-
Perform a phenotypic assay to confirm and quantify the level of resistance (fold-change in EC50).
-
Isolate viral RNA from the supernatant or infected cells and perform RT-PCR to amplify the env gene.
-
Sequence the amplified env gene to identify mutations associated with resistance.
-
Visualizations
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the CXCR4 antagonist, KRH-3955. While this compound is known for its high potency and selectivity, a thorough evaluation of its off-target profile is a critical aspect of preclinical and clinical development.
Summary of Known On-Target Activity and Selectivity
This compound is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor involved in HIV-1 entry into host cells.[1][2][3][4][5] It effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), and subsequent intracellular calcium mobilization.[1][6][7] Studies have demonstrated that this compound does not inhibit ligand binding to other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, or CXCR1, highlighting its high selectivity for CXCR4.[1] One reported in-vivo effect is a reversible increase in white blood cell count, which is a known physiological response to CXCR4 antagonism and is likely an on-target effect.[8]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a highly selective compound like this compound?
A1: Off-target effects occur when a drug interacts with unintended molecular targets. Even for highly selective compounds, off-target binding can lead to unexpected pharmacological effects, toxicity, or adverse drug reactions.[9][10] Investigating these effects is crucial for a comprehensive safety assessment and to understand the full biological activity of this compound.
Q2: I'm observing an unexpected phenotype in my cell-based assay with this compound. How can I determine if it's an off-target effect?
A2: First, confirm the phenotype is dose-dependent and reproducible. To distinguish between on-target and off-target effects, consider the following:
-
Use a structurally unrelated CXCR4 antagonist: If a different CXCR4 antagonist with a distinct chemical structure does not produce the same phenotype, it suggests an off-target effect of this compound.
-
Knockdown or knockout of CXCR4: If the phenotype persists in cells lacking CXCR4, it is likely an off-target effect.
-
SDF-1α competition: If the phenotype cannot be rescued or competed away by the addition of excess SDF-1α, it may not be mediated by CXCR4.
Q3: What are the initial steps to identify potential off-targets of this compound?
A3: A tiered approach is recommended, starting with computational methods and followed by experimental validation.
-
In Silico Profiling: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the compound's structure to libraries of known ligands for various targets.[1][2][3][11][12]
-
Broad Panel Screening: Employ commercially available screening panels, such as kinase panels or receptor binding assays, to experimentally test for interactions with a wide range of common off-target candidates.[13][14]
Q4: My in silico analysis predicted several potential kinase off-targets. How can I validate these predictions?
A4: Validate the predicted kinase interactions using in vitro kinase activity assays. These assays directly measure the ability of this compound to inhibit the activity of the purified kinase enzyme.[15][16] If inhibition is confirmed, you can further characterize the interaction by determining the IC50 value.
Q5: How can I confirm that this compound is engaging with a potential off-target protein within a cellular context?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates.[8][17][18][19][20] This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An observed thermal shift in the presence of this compound provides strong evidence of direct binding.
Q6: Can transcriptomic analysis help identify off-target effects?
A6: Yes, transcriptomic profiling (e.g., RNA-seq) can provide an unbiased view of the global cellular response to this compound treatment.[21] By analyzing changes in gene expression, you can identify perturbed signaling pathways that may be indicative of off-target activity. Comparing the gene expression signature of this compound to those of known compounds can also provide clues about its mechanism of action and potential off-targets.
Troubleshooting Guides
Guide 1: Inconsistent Results in Off-Target Screening Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Pipetting errors.- Poor compound solubility.- Cell plating inconsistency. | - Use calibrated pipettes and proper technique.- Check the solubility of this compound in the assay buffer. Consider using a lower concentration of DMSO.- Ensure even cell distribution when seeding plates. |
| High background signal. | - Non-specific binding of detection reagents.- Autofluorescence of the compound. | - Optimize antibody concentrations and washing steps.- Run a control plate with this compound and without detection reagents to measure its intrinsic fluorescence. |
| No signal or weak signal. | - Inactive enzyme or protein.- Incorrect assay conditions (pH, temperature).- Insufficient incubation time. | - Verify the activity of the recombinant protein or enzyme.- Optimize assay buffer components and incubation conditions.- Perform a time-course experiment to determine the optimal incubation time. |
Guide 2: Interpreting CETSA Results
| Observed Problem | Potential Cause | Recommended Solution |
| No thermal shift observed for the putative off-target. | - this compound does not bind to the target in the cellular environment.- The protein is already very stable or unstable.- Insufficient drug concentration. | - The protein may not be a true off-target.- Adjust the temperature range of the experiment.- Increase the concentration of this compound, if possible, without causing cytotoxicity. |
| A negative thermal shift (destabilization) is observed. | - The compound binds to a less stable conformation of the protein.- The compound disrupts protein-protein interactions. | - This is still evidence of binding and should be further investigated. Consider it a confirmed off-target interaction. |
| High variability in the melt curves. | - Inconsistent heating.- Variable protein extraction efficiency. | - Use a thermal cycler with precise temperature control.- Optimize the cell lysis and protein extraction protocol. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
-
Objective: To assess the inhibitory activity of this compound against a panel of purified kinases.
-
Materials: this compound, purified active kinases, appropriate substrates and ATP, kinase reaction buffer, detection reagents (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, incubate each kinase with the corresponding substrate and different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time at the appropriate temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.[13][16]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to a potential off-target protein in intact cells.
-
Materials: Cell line expressing the protein of interest, this compound, cell culture medium, PBS, lysis buffer with protease inhibitors, equipment for western blotting.
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by western blotting.[18]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
-
Protocol 3: Transcriptomic Analysis for Off-Target Identification
-
Objective: To identify global changes in gene expression in response to this compound treatment.
-
Materials: Cell line of interest, this compound, cell culture reagents, RNA extraction kit, reagents and equipment for next-generation sequencing (NGS).
-
Procedure:
-
Treat cells with this compound at a relevant concentration and for a suitable duration. Include a vehicle control.
-
Harvest the cells and extract total RNA.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries according to the manufacturer's protocol.
-
Sequence the libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data to identify differentially expressed genes.
-
Conduct pathway analysis and gene ontology enrichment to identify biological processes and signaling pathways affected by this compound.[21]
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| Kinase A | 85% | 0.25 |
| Kinase B | 12% | > 10 |
| Kinase C | 5% | > 10 |
| CXCR4 (On-target) | 98% | 0.001 |
Table 2: Hypothetical CETSA Data for a Putative Off-Target
| Temperature (°C) | Vehicle Control (Relative Protein Amount) | This compound (10 µM) (Relative Protein Amount) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.75 | 0.92 |
| 60 | 0.40 | 0.78 |
| 65 | 0.15 | 0.55 |
| 70 | 0.05 | 0.20 |
Mandatory Visualizations
Caption: this compound antagonizes the CXCR4 signaling pathway.
Caption: General workflow for off-target investigation.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Drug Off-Target Effect Prediction Service - CD ComputaBio [computabio.com]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 12. Prediction of off-target drug effects through data fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 21. academic.oup.com [academic.oup.com]
KRH-3955 Technical Support Center: Managing Drug-Induced Leukocytosis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the increase in white blood cells (WBCs) observed during preclinical studies with KRH-3955. This compound is a potent and orally bioavailable antagonist of the CXCR4 receptor.[1][2][3][4] Its mechanism of action involves blocking the interaction of stromal cell-derived factor-1α (SDF-1α) with CXCR4, a key signaling pathway in cell trafficking.[1][5][6] A predictable pharmacological consequence of this antagonism is a dose-dependent and reversible increase in circulating white blood cells, primarily neutrophils and lymphocytes.[7][8] This document offers troubleshooting guidance and frequently asked questions to help you navigate this expected physiological response in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher-than-expected WBC count | - Individual animal variability.- Incorrect dosing or formulation.- Underlying inflammatory condition in the animal model. | - Review dosing calculations and preparation procedures.- Perform health checks on animals to rule out underlying conditions.- Consult veterinary staff if health concerns are present.- Establish a baseline WBC count for each animal before starting the experiment. |
| Unexpected changes in specific WBC differentials (e.g., significant increase in eosinophils or basophils) | - Potential off-target effects at high concentrations.- Allergic or hypersensitivity reaction.- Concomitant, unrelated inflammatory process. | - Analyze a complete blood count (CBC) with differential to identify the specific cell types affected.- Lower the dose of this compound to see if the effect is dose-dependent.- Observe animals for any clinical signs of an allergic reaction.- If the issue persists, consider using a different animal model or consult with a toxicologist. |
| WBC count does not return to baseline after cessation of treatment | - Long-lasting pharmacological effect of this compound.- Development of a hematological condition unrelated to the drug. | - Continue monitoring the WBC count for an extended period. The leukocytosis induced by this compound has been observed to be long-lasting.[7]- If the count remains significantly elevated for an excessive period post-treatment, a veterinary pathologist should be consulted to investigate potential underlying causes. |
| Inconsistent WBC increases between animals in the same dose group | - Inconsistent drug administration (e.g., gavage variability).- Differences in individual animal physiology and metabolism.- Stress-induced leukocytosis in some animals. | - Ensure consistent and accurate dosing techniques for all animals.- Acclimatize animals to handling and procedures to minimize stress.- Increase the number of animals per group to improve statistical power and account for individual variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced leukocytosis?
A1: this compound is a CXCR4 antagonist. The SDF-1α/CXCR4 signaling pathway plays a crucial role in the retention and trafficking of white blood cells in the bone marrow. By blocking this interaction, this compound disrupts the "homing" signal that keeps leukocytes in the bone marrow, leading to their mobilization and release into the peripheral circulation.[7][9] This results in a temporary increase in the number of circulating white blood cells.
Q2: What is the expected magnitude and duration of the white blood cell increase?
A2: The increase in WBCs is dose-dependent and can be significant. In a study with cynomolgus monkeys, administration of this compound at doses of 2, 20, and 200 mg/kg resulted in a dramatic increase in WBC, neutrophil, and lymphocyte counts two days after treatment.[7] This effect was sustained, with cell counts remaining elevated for up to 15 days.[7] While specific quantitative data for mice is less detailed in the provided results, a similar reversible increase in white blood cells has been noted.[8]
Q3: Is the this compound-induced increase in white blood cells considered a toxic effect?
A3: No, the available preclinical data suggest that the increase in white blood cells is a reversible, pharmacological effect of CXCR4 antagonism and is not considered a treatment-associated toxicity.[8]
Q4: How should I monitor the white blood cell count in my animal studies?
A4: Regular monitoring of the complete blood count (CBC) with differential is recommended. Blood samples can be collected via standard methods such as retro-orbital or tail vein sampling in mice. It is crucial to establish a baseline WBC count for each animal before initiating treatment with this compound. Monitoring should be performed at time points relevant to your study design, for example, at peak plasma concentration and at various intervals after dosing to understand the kinetics of the leukocytosis.
Q5: What should I do if I observe clinical signs of illness in my animals along with the leukocytosis?
A5: While the leukocytosis itself is an expected pharmacological effect, any concurrent clinical signs of illness (e.g., lethargy, weight loss, ruffled fur) should be investigated immediately. These signs are likely unrelated to the direct pharmacological action of this compound. A thorough health assessment by veterinary staff is essential to rule out any underlying conditions or infections.
Quantitative Data
Table 1: Dose-Dependent Effect of a Single Oral Administration of this compound on White Blood Cell (WBC), Neutrophil, and Lymphocyte Counts in Cynomolgus Monkeys
| Dose (mg/kg) | Time Point | WBC Count (cells/µL) | Neutrophil Count (cells/µL) | Lymphocyte Count (cells/µL) |
| 0 (Vehicle) | Day 2 | Baseline | Baseline | Baseline |
| 2 | Day 2 | Increased | Increased | Increased |
| 20 | Day 2 | Dramatically Increased | Dramatically Increased | Dramatically Increased |
| 200 | Day 2 | Dramatically Increased | Dramatically Increased | Dramatically Increased |
Source: Adapted from a study on the effects of this compound in cynomolgus monkeys.[7] The term "Increased" and "Dramatically Increased" are used as the precise quantitative values were not provided in the abstract.
Experimental Protocols
Protocol 1: Monitoring White Blood Cell Counts in Mice
1. Blood Sample Collection (Retro-orbital Sinus)
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Positioning: Place the anesthetized mouse in lateral recumbency.
-
Collection: Gently insert a sterile micro-hematocrit capillary tube into the medial canthus of the eye, advancing it with a slight twisting motion until blood flows freely into the tube.
-
Volume: Collect the required volume of blood (typically 50-100 µL for a CBC) into an appropriate anticoagulant-coated micro-collection tube (e.g., EDTA).
-
Hemostasis: After collection, remove the capillary tube and apply gentle pressure with a sterile gauze pad to the site to ensure hemostasis.
-
Post-procedure care: Monitor the animal until it has fully recovered from anesthesia.
2. Hematology Analysis
-
Instrumentation: Analyze the collected blood sample using a calibrated automated hematology analyzer validated for mouse blood.
-
Parameters: At a minimum, measure the total white blood cell count (WBC), and the differential counts for neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
Blood Smear: Prepare a blood smear for microscopic examination to confirm the automated differential and to assess for any morphological abnormalities in the white blood cells.
3. Monitoring Schedule
-
Baseline: Collect a blood sample from each animal 1-3 days before the first dose of this compound to establish a baseline.
-
During Treatment: Collect blood samples at time points relevant to the pharmacokinetic profile of this compound (e.g., 2, 6, 24, and 48 hours after a single dose, or at regular intervals during chronic dosing).
-
Post-Treatment: Collect blood samples at several time points after the last dose to monitor the return of WBC counts to baseline.
Visualizations
Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring this compound-induced leukocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
Optimizing KRH-3955 concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of KRH-3955 in in vitro assays. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor.[1][2][3] This inhibition prevents the initiation of downstream signaling cascades, such as intracellular calcium mobilization.[2][3][4] Due to its role in blocking a key viral co-receptor, this compound is a potent inhibitor of X4 HIV-1 replication.[3][5][6]
Caption: Mechanism of this compound as a CXCR4 antagonist.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on published data, this compound is effective in the low nanomolar range. For initial experiments, a dose-response curve ranging from 0.1 nM to 100 nM is recommended. The 50% inhibitory concentration (IC50) for blocking SDF-1α binding is approximately 0.61 nM.[2][3] The 50% effective concentration (EC50) for inhibiting HIV-1 replication in peripheral blood mononuclear cells (PBMCs) typically falls between 0.23 nM and 1.4 nM.[2][3][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is reported to be soluble in both water and DMSO up to 100 mM.
-
Preparation: For a 10 mM stock solution, dissolve 5.89 mg of this compound (MW: 589.09 g/mol ) in 1 mL of high-purity DMSO or sterile water.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The supplier recommends desiccating at room temperature for the solid compound.
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cytotoxicity at its effective concentrations. The 50% cytotoxic concentration (CC50) in activated PBMCs was reported as 57 µM (57,000 nM).[7] This provides a very high therapeutic index, suggesting that cytotoxicity is unlikely to be a concern within the typical effective concentration range.[7] However, it is always best practice to perform a cytotoxicity assay in your specific cell system.
Quantitative Data Summary
The following tables summarize the reported potency and activity of this compound across various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Ligand Binding | CXCR4-expressing CHO cells | IC50 | 0.61 | [2][3] |
| HIV-1 Inhibition | Activated PBMCs (NL4-3 virus) | EC50 | 0.23 - 1.3 | [2][3][5] |
| HIV-1 Inhibition | CD4/CXCR4 cells (Drug-resistant virus) | IC50 | 0.4 - 0.8 | [2][5] |
| Calcium Signaling | CXCR4-expressing CHO cells | - | Dose-dependent (10-100) | [2][3] |
| Antibody Binding | Molt-4 cells (MAb 12G5) | IC50 | 0.5 - 14.1 |[2] |
Table 2: Cytotoxicity of this compound
| Cell Type | Parameter | Value (µM) | Therapeutic Index (vs. HIV-1) | Reference |
|---|
| Activated PBMCs | CC50 | 57 | >50,000 |[7] |
Troubleshooting Guide
Problem: I am not observing any inhibition of my CXCR4-mediated process (e.g., migration, signaling).
-
Question 1: Is your this compound stock solution viable?
-
Answer: Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from the solid compound. Confirm solubility in your chosen solvent (water or DMSO).
-
-
Question 2: Is the concentration range appropriate for your assay?
-
Answer: While this compound is potent, the required concentration can vary based on cell type, ligand concentration, and receptor expression levels. Widen your dose-response range (e.g., 0.01 nM to 1000 nM) to ensure you capture the full inhibitory curve.
-
-
Question 3: Does your biological system rely exclusively on CXCR4?
-
Answer: this compound is highly selective for CXCR4 and will not inhibit pathways mediated by other chemokine receptors, such as CCR5.[3] Verify that the cellular response you are measuring is indeed CXCR4-dependent using appropriate controls (e.g., cells that do not express CXCR4, or using a neutralizing antibody).
-
Caption: Troubleshooting logic for lack of this compound activity.
Problem: I am observing high cell death or unexpected effects at higher concentrations.
-
Question 1: Have you performed a cytotoxicity assay?
-
Answer: Although this compound has a high therapeutic index, it is crucial to determine the CC50 in your specific cell line. Run a cell viability assay (e.g., MTS, MTT, or live/dead staining) with a concentration range extending up to and beyond the reported CC50 of 57 µM.[7]
-
-
Question 2: Could there be off-target effects?
-
Answer: At very high concentrations (typically >10 µM for potent inhibitors), the risk of off-target activity increases.[8] If you observe effects at concentrations significantly above the known IC50 for CXCR4, consider them potential off-target effects. Always use the lowest effective concentration possible to maintain selectivity.
-
-
Question 3: Is the solvent concentration too high?
-
Answer: If using a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control (medium with the same final DMSO concentration but without this compound) to test for solvent-induced toxicity.
-
Experimental Protocols
Protocol 1: CXCR4 Ligand Binding Competition Assay
This protocol determines the ability of this compound to inhibit the binding of SDF-1α to cells expressing CXCR4.
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Molt-4 T-cells or transfected CHO cells) to a density of ~1x10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations from 0.01 nM to 1000 nM.
-
Assay Execution: a. In a 96-well plate, add 50 µL of cells (2x10⁵ cells/well). b. Add 25 µL of the this compound dilution or vehicle control to the wells. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind. d. Add 25 µL of a labeled competitor (e.g., biotinylated SDF-1α or a fluorescently-tagged anti-CXCR4 antibody like 12G5) at a final concentration near its Kd. e. Incubate for 1-2 hours at 4°C or room temperature, as optimized for your system.
-
Detection: a. Wash the cells three times with cold assay buffer to remove unbound ligand. b. If using a fluorescent antibody, read the plate on a flow cytometer or fluorescence plate reader. c. If using a biotinylated ligand, add a labeled streptavidin conjugate, incubate, wash, and read the appropriate signal (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the signal against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: SDF-1α-Induced Calcium Mobilization Assay
This protocol measures the ability of this compound to block the intracellular calcium flux induced by SDF-1α.
-
Cell Preparation: a. Resuspend CXCR4-expressing cells in a suitable buffer (e.g., HBSS with calcium and magnesium). b. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: a. Aliquot the dye-loaded cells into a 96-well plate. b. Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and incubate for 10-20 minutes. Include a vehicle-only control.
-
Signal Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Record a baseline fluorescence reading for ~30 seconds. c. Inject a pre-determined concentration of SDF-1α (typically at its EC80) into each well. d. Immediately continue recording the fluorescence signal for another 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence intensity after SDF-1α addition and normalize it to the baseline reading. Compare the response in this compound-treated wells to the vehicle control to determine the percent inhibition.
Caption: Experimental workflow for a ligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. resources.biomol.com [resources.biomol.com]
KRH-3955 long half-life and potential for tissue accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRH-3955, focusing on its characteristic long half-life and potential for tissue accumulation.
Frequently Asked Questions (FAQs)
Q1: We are observing a longer-than-expected duration of action for this compound in our in vivo models. Is this consistent with its known properties?
A1: Yes, this is consistent with the known pharmacokinetic profile of this compound. The compound has a notably long terminal elimination half-life, which has been reported to be approximately 99 hours in rats.[1][2] This extended half-life is believed to be a result of tissue accumulation.[3][4] Therefore, a prolonged pharmacodynamic effect is an expected outcome of its administration.
Q2: What is the oral bioavailability of this compound?
A2: The oral bioavailability of this compound has been determined to be 25.6% in rats.[1][2][3][5]
Q3: Is there evidence of this compound accumulating in specific tissues?
A3: While specific quantitative data on the concentration of this compound in various tissues is not extensively published in publicly available literature, studies suggest that its long half-life is likely due to tissue accumulation.[3][4][6] One study mentions that its pharmacokinetic properties were determined in rats using autoradiography (ARG), a technique that visualizes the distribution of a radiolabeled compound in tissues. This suggests that tissue distribution data exists. In contrast to this compound, the CXCR4 antagonist GSK812397 showed no evidence of tissue accumulation.[6]
Q4: How does the long half-life of this compound impact the design of multi-dose studies?
A4: The long half-life necessitates careful consideration in the design of multi-dose studies to avoid unintended compound accumulation and potential toxicity. It is crucial to allow for a sufficient washout period between doses if the goal is to assess the effects of single doses. For chronic dosing studies, the long half-life means that a steady-state concentration will be reached more slowly. Dosing intervals should be selected based on the half-life to achieve and maintain the desired therapeutic concentration without excessive accumulation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][3][5] It acts by selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2][3] This blockade prevents the downstream signaling cascades initiated by SDF-1α binding, which are involved in processes such as HIV-1 entry into host cells and cancer cell migration.[1][7][8]
Troubleshooting Guides
Problem 1: Difficulty in establishing a clear dose-response relationship in vivo.
-
Possible Cause: The long half-life and tissue accumulation of this compound may be masking the expected dose-dependent effects, as the compound from previous doses could still be present and active.
-
Troubleshooting Steps:
-
Increase Washout Period: If conducting a study with multiple doses in the same animal cohort, significantly extend the washout period between doses to ensure complete clearance of the compound.
-
Use Naive Animals for Each Dose Level: For establishing a precise dose-response curve, it is advisable to use separate groups of naive animals for each dose level.
-
Measure Plasma Concentrations: Correlate the observed pharmacological effects with measured plasma concentrations of this compound at the time of assessment to better understand the exposure-response relationship.
-
Problem 2: Observing unexpected toxicity in long-term studies.
-
Possible Cause: The gradual accumulation of this compound in tissues over a prolonged dosing regimen may lead to unforeseen toxicity in certain organs.
-
Troubleshooting Steps:
-
Conduct a Pilot Tolerability Study: Before initiating a long-term efficacy study, perform a pilot study with escalating doses and extended duration to identify the maximum tolerated dose (MTD) for the specific dosing regimen.
-
Monitor Organ Function: Regularly monitor markers of organ function (e.g., liver enzymes, kidney function markers) throughout the study.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to identify any signs of tissue damage.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference(s) |
| Terminal Elimination Half-life (t½) | 99.0 ± 13.1 hours | [1][2] |
| Oral Bioavailability (F%) | 25.6% | [1][2][3][5] |
| Maximum Plasma Concentration (Cmax) | 86.3 ng/mL | [1] |
| Plasma Clearance | 3.9 L/h/kg | [1] |
| Volume of Distribution | 374 L/kg | [1] |
Table 2: Potential for Tissue Accumulation of this compound
| Evidence | Observation | Reference(s) |
| Long Half-Life | The extended half-life is suggestive of long-term accumulation in tissues. | [3][4] |
| Pharmacokinetic Studies | Autoradiography studies have been performed, indicating investigation into tissue distribution. | |
| Comparative Compounds | In contrast, GSK812397, another CXCR4 antagonist, showed no evidence of tissue accumulation. | [6] |
| Qualitative Assessment | The compound is expected to distribute to and accumulate in various tissues, though specific quantitative data is limited in public sources. | [3][4] |
Experimental Protocols
Protocol 1: Determination of Plasma Half-Life of this compound in a Rodent Model (e.g., Rats)
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group).
-
Compound Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Calculate key parameters including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Terminal elimination half-life (t½)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: Assessment of Tissue Distribution of this compound in a Rodent Model
This protocol is based on general guidelines for tissue distribution studies.
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) for detection.
-
Animal Model: Use adult male Sprague-Dawley rats (n=3 per time point).
-
Compound Administration: Administer a single dose of radiolabeled this compound via the intended clinical route (e.g., oral gavage).
-
Tissue Collection: At selected time points post-administration (e.g., corresponding to Cmax and at later time points to assess accumulation), euthanize the animals and collect a comprehensive set of tissues and organs (e.g., liver, kidney, spleen, lung, heart, brain, muscle, adipose tissue, etc.). Also, collect blood, urine, and feces.
-
Quantitative Tissue Distribution:
-
Homogenize the collected tissues.
-
Determine the total radioactivity in an aliquot of each tissue homogenate using liquid scintillation counting.
-
Calculate the concentration of this compound equivalents (parent compound and metabolites) in each tissue.
-
-
Whole-Body Autoradiography (Optional but recommended):
-
At each time point, euthanize one animal and freeze it in a carboxymethylcellulose matrix.
-
Obtain thin sagittal sections of the whole animal using a cryomicrotome.
-
Expose the sections to a phosphor imaging plate to visualize the distribution of radioactivity throughout the body.
-
-
Data Analysis:
-
Present the quantitative data as tissue-to-plasma concentration ratios at different time points.
-
Analyze the autoradiography images to identify tissues with high levels of compound accumulation.
-
Mandatory Visualization
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pharmacokinetic and tissue distribution studies.
References
- 1. database.ich.org [database.ich.org]
- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 3. ICH S3B Pharmacokinetics: repeated dose tissue distribution studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. immune-system-research.com [immune-system-research.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with KRH-3955
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRH-3955 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor.[1][2] Its primary mechanism of action is to selectively block the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.[1] This inhibition disrupts the downstream signaling pathways, including calcium mobilization, which are crucial for the lifecycle of certain viruses and the migration of cells.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is predominantly used in HIV-1 research. It is a highly potent inhibitor of X4-tropic HIV-1 strains, which utilize the CXCR4 receptor to enter and infect host cells.[1][2] It has demonstrated efficacy against a range of HIV-1 isolates, including those with resistance to other antiretroviral drugs.[1] Beyond virology, as a CXCR4 antagonist, it has potential applications in cancer research to study tumor metastasis and in immunology to investigate leukocyte trafficking.
Q3: What are the key physicochemical and pharmacokinetic properties of this compound?
A3: The hydrochloride salt of this compound is soluble in water and DMSO up to 100 mM.[2] It exhibits good oral bioavailability, with studies in rats showing a rate of 25.6%.[1] A notable characteristic is its long terminal elimination half-life, which was observed to be 99 hours in rats, suggesting a prolonged presence in tissues.[3]
Q4: Is this compound cytotoxic?
A4: this compound has a high therapeutic index. For instance, in one study, the 50% cytotoxic concentration (CC50) in activated peripheral blood mononuclear cells (PBMCs) was 57 μM, which is significantly higher than its effective concentration for inhibiting HIV-1 replication.[1] However, it is always recommended to perform a cytotoxicity assay with your specific cell type and experimental conditions.
Troubleshooting Guides
Inconsistent Anti-HIV-1 Activity
Q: My anti-HIV-1 assay with this compound is showing variable or lower-than-expected potency (EC50). What are the possible causes and solutions?
A: Inconsistent anti-HIV-1 activity can arise from several factors. Below is a table outlining potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Cellular CXCR4 Expression Levels | Verify the CXCR4 expression levels on your target cells (e.g., PBMCs, T-cell lines) using flow cytometry. CXCR4 expression can vary between donors and with cell passage number. Low expression will lead to reduced apparent potency of the antagonist.[4] |
| Viral Tropism | Confirm the tropism of your HIV-1 strain. This compound is specific for X4-tropic or dual-tropic (R5X4) HIV-1 and will not be effective against R5-tropic strains that use the CCR5 co-receptor.[1] Use a tropism assay if you are unsure. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C.[5] Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Optimize the concentration of the viral inoculum and the timing of compound addition. High viral loads may require higher concentrations of the antagonist to achieve effective inhibition. |
| Donor Variability in PBMCs | The anti-HIV-1 activity of compounds can vary between PBMC donors.[1] While studies have shown this compound's activity to be largely independent of the PBMC donor, it is good practice to test on cells from multiple donors to ensure the robustness of your findings.[1] |
Variability in SDF-1α/CXCR4 Signaling Assays (e.g., Calcium Mobilization)
Q: I am observing a weak or inconsistent response in my SDF-1α-induced calcium mobilization assay when using this compound as an inhibitor. How can I troubleshoot this?
A: A stable and robust calcium mobilization assay is crucial for characterizing the antagonistic properties of this compound. Here are some common issues and their solutions.
| Possible Cause | Troubleshooting Steps |
| Inactive SDF-1α | SDF-1α is sensitive to degradation. Aliquot the chemokine upon receipt and avoid repeated freeze-thaw cycles. Test a fresh aliquot to ensure its activity.[4] |
| Suboptimal SDF-1α Concentration | Perform a dose-response curve for SDF-1α with your specific cell line to determine the optimal concentration that elicits a robust and consistent calcium signal.[4] |
| Low CXCR4 Expression | Similar to antiviral assays, low CXCR4 expression on the cell surface will result in a weak signal. Confirm receptor expression via flow cytometry.[4][6] |
| Poor Dye Loading | Optimize the concentration and incubation time of the calcium indicator dye (e.g., Fluo-4, Indo-1). Inadequate loading will lead to a poor signal-to-noise ratio.[4][6] |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will not respond optimally to stimuli. |
Experimental Protocols
1. Anti-HIV-1 Activity Assay in PBMCs
This protocol is a generalized procedure for determining the anti-HIV-1 efficacy of this compound.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.
-
Assay Setup: Seed the activated PBMCs in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells.
-
Viral Infection: Add a pre-titered amount of X4-tropic HIV-1 to the wells.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Readout: On day 7, collect the culture supernatants and measure the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
2. Calcium Mobilization Assay
This protocol outlines a general method for assessing the antagonistic effect of this compound on SDF-1α-induced calcium signaling.
-
Cell Preparation: Harvest a CXCR4-expressing cell line (e.g., Molt-4) and wash the cells with a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified time.
-
Signal Measurement: Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.
-
Stimulation: Add a pre-determined optimal concentration of SDF-1α to induce calcium influx.
-
Data Acquisition: Immediately record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the inhibition of the calcium signal by this compound and determine the IC50 value.
Visualizations
Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955 Solutions: Technical Support Center
This technical support center provides guidance on the stability and storage of KRH-3955 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Weight | 589.09 g/mol (hydrochloride salt) | [1] |
| Formula | C₂₈H₄₅N₇·3HCl | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Purity | ≥98% | |
| Storage (Solid) | Desiccate at Room Temperature | |
| Biological Activity | Potent CXCR4 antagonist (IC₅₀ = 0.61 nM) | [1] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound hydrochloride is soluble up to 100 mM in both water and Dimethyl Sulfoxide (DMSO). For cell-based assays, DMSO is a common choice for initial stock solutions, which can then be further diluted in aqueous buffers or cell culture media.
2. How should I store this compound stock solutions?
-
Short-term storage (days to weeks): Aliquot stock solutions and store at 4°C.
-
Long-term storage (months to years): For optimal stability, it is recommended to store aliquots of stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Is this compound stable in aqueous solutions?
This compound is soluble in water. However, the long-term stability in aqueous buffers has not been explicitly documented in the provided results. For critical experiments, it is advisable to prepare fresh dilutions from a frozen DMSO stock or to perform a stability study for your specific buffer conditions.
4. The provided information mentions this compound as a hydrochloride and a tartrate salt. Does this affect its use?
The commercially available form is typically the hydrochloride salt[1]. One research article mentions the synthesis of a tartrate salt for in vivo studies[2]. It is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate concentration calculations. The choice of salt can affect solubility and hygroscopicity, but the core biological activity of the this compound molecule as a CXCR4 antagonist remains the same.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit.- Temperature fluctuations. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the clear supernatant. Prepare a fresh stock solution at a slightly lower concentration. |
| Precipitation upon dilution in aqueous buffer | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH or ionic strength of the buffer is incompatible. | - Increase the percentage of the organic solvent in the final dilution if the experiment allows.- Test different aqueous buffers to find a more suitable one.- Prepare fresh dilutions immediately before use. |
| Inconsistent or lower than expected biological activity | - Degradation of this compound in solution.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate initial concentration. | - Prepare fresh stock solutions from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the molecular weight from the Certificate of Analysis and recalculate the concentration. |
| Variability between experiments | - Differences in solution preparation or storage between experimental runs. | - Standardize the protocol for solution preparation, including the solvent, concentration, and storage conditions.- Use aliquots from the same stock solution for a series of related experiments. |
Experimental Protocols & Visualizations
CXCR4 Signaling Pathway Inhibition by this compound
This compound is a potent antagonist of the CXCR4 receptor[1]. It functions by inhibiting the binding of the natural ligand, SDF-1α (also known as CXCL12), to CXCR4. This blockage prevents the initiation of downstream signaling cascades, such as the mobilization of intracellular calcium[2][3]. This mechanism of action is crucial for its anti-HIV-1 activity, as the virus uses CXCR4 as a co-receptor for entry into host cells[2][4].
Caption: this compound inhibits SDF-1α binding to CXCR4, blocking downstream signaling.
General Workflow for Preparing this compound Working Solutions
The following diagram outlines a standard procedure for preparing working solutions of this compound from a solid compound for use in biological assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KRH-3955 and PBMC Donor Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in Peripheral Blood Mononuclear Cell (PBMC) donor responses to the CXCR4 antagonist, KRH-3955. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by selectively binding to CXCR4 and blocking the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][4] This inhibition prevents the downstream signaling cascade, including calcium mobilization, which is crucial for various cellular processes.[3][4]
Q2: We are observing significant donor-to-donor variability in our PBMC assays with this compound. Is this expected?
A2: Yes, significant inter-donor variability in PBMC functional assays is a well-documented phenomenon.[5][6] This variability can stem from a multitude of factors including the donor's genetic background, age, sex, health status, and recent environmental exposures.[5][7] While studies on the anti-HIV-1 activity of this compound in activated PBMCs showed that its efficacy was largely independent of the donor, other functional responses in PBMCs can be more susceptible to donor-specific differences.[4]
Q3: What are the primary sources of variability when working with PBMCs?
A3: The primary sources of variability can be broadly categorized into two groups:
-
Biological Variability (Donor-Specific):
-
Genetics: Polymorphisms in genes related to the CXCR4 signaling pathway, immune response, or drug metabolism can influence cellular responses.[8][9]
-
Health and Immune Status: The activation state of a donor's immune system, recent infections, or underlying inflammatory conditions can alter PBMC composition and reactivity.
-
Lifestyle and Environmental Factors: Diet, exercise, and exposure to toxins can impact immune cell function.[10][11]
-
-
Technical Variability (Process-Specific):
-
Sample Handling and Processing: Delays in processing blood samples can alter immune profiles. It is recommended to process samples within 4-6 hours of collection.[1]
-
PBMC Isolation Technique: The method of PBMC isolation (e.g., density gradient centrifugation) needs to be standardized to ensure consistency in cell purity and recovery.[12]
-
Cryopreservation and Thawing: Improper freezing or thawing techniques are a major source of variability, affecting cell viability and function.[12]
-
Assay Conditions: Variations in cell density, reagent concentrations, and incubation times can lead to inconsistent results.[5]
-
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to PBMC donor variability when studying the effects of this compound.
Guide 1: Inconsistent Inhibition of Cell Migration
Problem: You are performing a chemotaxis assay to measure the inhibitory effect of this compound on SDF-1α-induced PBMC migration, but the level of inhibition varies significantly between donors.
| Possible Cause | Recommended Solution |
| Variable CXCR4 Expression | Quantify CXCR4 surface expression on relevant PBMC subsets (e.g., T cells, monocytes) from each donor using flow cytometry prior to the migration assay. This will allow you to normalize the migration data to CXCR4 expression levels. |
| Differences in Basal Migration | Include a control condition with no chemoattractant for each donor to determine the basal (unstimulated) migration rate. Subtract this from the SDF-1α-induced migration to get the net migration. |
| Suboptimal SDF-1α Concentration | Perform a dose-response curve for SDF-1α for each donor to determine the optimal concentration that induces a robust but not maximal migratory response. This will ensure you are working in a dynamic range where inhibition by this compound is clearly observable. |
| Poor Cell Viability | Assess PBMC viability using a method like Trypan Blue exclusion or a viability stain for flow cytometry before and after the assay. Low viability can impair migratory capacity.[13] |
Guide 2: Variable Downstream Signaling Readouts (e.g., Calcium Flux, Phosphoprotein Levels)
Problem: The inhibitory effect of this compound on SDF-1α-induced calcium flux or the phosphorylation of downstream signaling molecules (e.g., ERK1/2) is inconsistent across donors.
| Possible Cause | Recommended Solution |
| Donor-Specific Signaling Kinetics | Perform a time-course experiment for each donor to identify the peak of the signaling response to SDF-1α. Subsequent experiments with this compound should be conducted at this optimal time point. |
| Variations in Basal Phosphorylation | Measure the basal phosphorylation levels of the target proteins in unstimulated cells from each donor. This baseline can vary and should be accounted for when analyzing the effect of this compound. |
| Flow Cytometer Setup Variability | For phosphoprotein analysis by flow cytometry, ensure consistent instrument settings (e.g., laser power, PMT voltages) across all experiments. Use standardized beads for calibration. |
| Cell Subset-Specific Responses | Use multi-color flow cytometry to analyze signaling responses in specific PBMC subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells, monocytes). The effect of this compound may be more pronounced in certain cell types. |
Guide 3: Discrepancies in T-Cell Proliferation Assays
Problem: You are assessing the impact of this compound on T-cell proliferation (e.g., in response to anti-CD3/CD28 stimulation), and the results are highly variable between donors.
| Possible Cause | Recommended Solution |
| Differences in Proliferative Capacity | Include a positive control (e.g., stimulation with anti-CD3/CD28 without this compound) for each donor to establish their baseline proliferative response. This allows for the normalization of this compound's effect. |
| Variable Cell Density | Optimize the cell density for the proliferation assay. Too high or too low a density can affect the proliferative response.[5] |
| Inconsistent Staining with Proliferation Dyes | If using a dye dilution assay (e.g., CFSE), ensure consistent staining concentrations and incubation times. Protect cells from light after staining.[2] |
| Presence of Regulatory T Cells (Tregs) | The frequency of Tregs can vary between donors and may influence the overall proliferative response. Consider quantifying the percentage of Tregs in your PBMC samples. |
Experimental Protocols
Protocol 1: PBMC Isolation and Cryopreservation
This protocol is designed to maximize the viability and functionality of PBMCs, thereby reducing technical variability.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Process blood within 4-6 hours of collection.[1]
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube. Centrifuge according to the manufacturer's instructions, ensuring the brake is off during deceleration.[14]
-
Harvesting: Aspirate the upper layer (plasma) and carefully collect the buffy coat containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge. Repeat the wash step.
-
Cell Counting and Viability Assessment: Resuspend the cell pellet in a known volume of culture medium and perform a cell count and viability assessment using Trypan Blue or a suitable viability stain.
-
Cryopreservation: Resuspend the cells at a controlled concentration in a cryopreservation medium containing fetal bovine serum (FBS) and dimethyl sulfoxide (DMSO). Use a controlled-rate freezing container to freeze the cells at approximately -1°C per minute to -80°C before transferring to liquid nitrogen for long-term storage.[12]
Protocol 2: Phosphoprotein Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the phosphorylation status of intracellular proteins in PBMCs following stimulation and treatment with this compound.
-
Cell Preparation: Thaw cryopreserved PBMCs rapidly in a 37°C water bath and wash with pre-warmed culture medium. Rest the cells for at least 2 hours before stimulation.
-
This compound Treatment: Pre-incubate the PBMCs with the desired concentration of this compound or vehicle control for the specified time.
-
Stimulation: Add SDF-1α to the cell suspension at the predetermined optimal concentration and incubate for the optimal duration to induce phosphorylation.
-
Fixation: Immediately stop the stimulation by adding a fixative solution (e.g., paraformaldehyde) to the cells. This cross-links the proteins and preserves the phosphorylation state.
-
Permeabilization: Wash the fixed cells and then add a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular epitopes.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify cell subsets) and intracellular phosphoproteins.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, ensuring proper compensation for spectral overlap.
-
Data Analysis: Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the phosphoprotein-specific antibody.
Visualizations
Caption: this compound blocks SDF-1α binding to CXCR4, inhibiting downstream signaling.
Caption: Standardized workflow for PBMC experiments to minimize technical variability.
Caption: A logical approach to troubleshooting sources of PBMC donor variability.
References
- 1. avrokbio.com [avrokbio.com]
- 2. lonzabio.jp [lonzabio.jp]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PBMC Isolation and Cryopreservation Protocol [anilocus.com]
- 5. sanguinebio.com [sanguinebio.com]
- 6. researchgate.net [researchgate.net]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Genetic control of the dynamic transcriptional response to immune stimuli and glucocorticoids at single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inter-individual variability and genetic influences on cytokine responses against bacterial and fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral Blood Mononuclear Cells Antioxidant Adaptations to Regular Physical Activity in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of acute exercise on peripheral blood mononuclear cells nutrient sensing and mitochondrial oxidative capacity in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to eliminate upstream variability in bioprocessing [manufacturingchemist.com]
- 13. The Key Quality Factors for PBMC Isolation [pk4laboratories.com]
- 14. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]
KRH-3955 In Vivo Toxicity Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity profile of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The following resources, including troubleshooting guides and frequently asked questions, are designed to address specific issues that may be encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the CXCR4 chemokine receptor. It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2][3][4][5] This interaction blocks the signaling pathways that are crucial for the entry of certain strains of HIV-1 into host cells and are also involved in various physiological processes, including cell trafficking.[1][6]
Q2: What is the most commonly observed in vivo effect of this compound administration?
A2: The most frequently reported in vivo finding associated with this compound administration is a dose-dependent and reversible increase in the counts of white blood cells (WBCs), neutrophils, and lymphocytes.[7][8] This is considered a pharmacological effect stemming from the blockade of CXCR4, which plays a role in retaining these cells in the bone marrow.
Q3: Has any significant treatment-associated toxicity been reported in animal studies?
A3: In studies conducted on hu-PBL-SCID mice, the only treatment-associated effect noted was the reversible increase in white blood cell counts.[7] Preliminary studies in cynomolgus monkeys also highlighted this effect, which was observed to be long-lasting.[8] While the long half-life of the compound suggests potential for tissue accumulation, specific toxicities related to this have not been detailed in the available literature.[1] Further safety studies in other animal models like dogs and monkeys were planned to further evaluate its safety profile.[1]
Q4: What is the oral bioavailability of this compound?
A4: this compound has demonstrated an oral bioavailability of 25.6% in rats.[1][2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high white blood cell, neutrophil, or lymphocyte counts in treated animals. | This is a known pharmacological effect of this compound due to its mechanism as a CXCR4 antagonist, leading to the mobilization of these cells from the bone marrow.[7][8] | - Monitor the cell counts over time to confirm reversibility. - Correlate the changes with the pharmacokinetic profile of the compound. - For long-term studies, establish a new baseline for these hematological parameters in the context of this compound treatment. |
| Difficulty in achieving desired plasma concentrations. | This compound has a very long half-life and may accumulate in tissues.[1] This could affect the plasma concentration-time profile. | - Review the dosing regimen and vehicle used for administration.[1] - Conduct thorough pharmacokinetic studies to understand the distribution and elimination kinetics in your specific animal model. |
| Inconsistent anti-HIV-1 efficacy in in vivo models. | The efficacy of this compound is highly dependent on the HIV-1 strain (specifically X4-tropic strains) and the experimental model used.[1][7] | - Confirm the co-receptor tropism of the HIV-1 strain being used. This compound is not effective against R5-tropic HIV-1.[1] - Ensure the animal model is appropriately reconstituted with human peripheral blood mononuclear cells (PBMCs) for HIV-1 infection studies.[1][7] |
Quantitative Data Summary
The following table summarizes the key quantitative data available for the in vivo profile of this compound.
| Parameter | Animal Model | Value | Reference |
| Oral Bioavailability | Rat | 25.6% | [1][2][3] |
| Single Oral Dose (Efficacy Study) | hu-PBL-SCID mice | 10 mg/kg | [5][7] |
| Dose Range (WBC Effect Study) | Cynomolgus Monkey | 2, 20, 200 mg/kg | [8] |
| Single Oral Dose (SHIV Study) | Cynomolgus Monkey | 100 mg/kg | [8] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-HIV-1 Efficacy in hu-PBL-SCID Mice
This protocol is based on methodologies described in studies evaluating the efficacy of this compound against X4-tropic HIV-1.[1][7]
-
Animal Model: C.B-17 severe combined immunodeficient (SCID) mice are used.
-
Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) to create the hu-PBL-SCID model.
-
Drug Administration: this compound is administered orally. A single dose of 10 mg/kg has been shown to be effective.[5][7]
-
HIV-1 Challenge: One day after PBMC reconstitution, the mice are challenged intraperitoneally with an X4-tropic HIV-1 strain (e.g., HIV-1NL4-3).
-
Endpoint Analysis: Seven days post-infection, peritoneal lavage is performed to collect cells. These cells are then cultured in vitro in an IL-2-containing medium.
-
Quantification of Infection: The level of HIV-1 infection is determined by measuring the p24 antigen concentration in the cell culture supernatants using an ELISA.
Protocol 2: Assessment of Hematological Effects in Cynomolgus Monkeys
This protocol is derived from a study investigating the pharmacological effects of this compound on white blood cell counts.[8]
-
Animal Model: Healthy, normal cynomolgus monkeys are used.
-
Dosing: this compound is administered as a single oral dose. The study evaluated doses of 2, 20, and 200 mg/kg. A control group receives a vehicle.
-
Blood Sampling: Blood samples are collected at baseline (before dosing) and at multiple time points post-administration (e.g., 2 days, 15 days).
-
Hematological Analysis: A complete blood count (CBC) is performed on the collected samples to determine the white blood cell (WBC), neutrophil, and lymphocyte counts.
-
Data Analysis: The changes in cell counts from baseline are calculated and compared between the different dose groups and the control group.
Visualizations
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 8. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists in HIV-1 Inhibition: KRH-3955 vs. AMD3100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable CXCR4 antagonists, KRH-3955 and AMD3100 (also known as Plerixafor), in the context of their efficacy as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). Both molecules function by blocking the CXCR4 coreceptor, a critical pathway for the entry of X4-tropic HIV-1 strains into host cells. This document synthesizes experimental data on their performance, outlines the methodologies used in these assessments, and visually represents their mechanisms of action and experimental workflows.
Mechanism of Action: Targeting HIV-1 Entry
HIV-1 entry into host T-cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for X4-tropic HIV-1 strains is CXCR4. The interaction with CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm.
Both this compound and AMD3100 are small molecule antagonists of the CXCR4 receptor.[1][2] They act by binding to CXCR4 and blocking its interaction with the viral gp120 protein, thereby preventing the membrane fusion step and inhibiting viral entry.[3][4] This mechanism makes them effective only against HIV-1 strains that use the CXCR4 coreceptor (X4-tropic viruses).[5]
This compound is a derivative of a previous CXCR4 antagonist, KRH-1636, and was specifically developed for improved oral bioavailability.[6] In contrast, AMD3100 has poor oral bioavailability and must be administered via subcutaneous injection.
Performance Data: A Quantitative Comparison
Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of X4 HIV-1 replication than AMD3100. The following tables summarize key quantitative metrics from comparative studies.
Table 1: Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Virus Strain | EC₅₀ (nM) | EC₉₀ (nM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | NL4-3 (X4) | 0.23 - 1.3 | 2.7 - 3.5 | >10 | >7,692 - 43,478 |
| AMD3100 | NL4-3 (X4) | 4.4 - 23 | 25 - 110 | >100 | >4,348 - 22,727 |
| This compound | 89.6 (R5X4) | 0.3 - 1.0 | - | >10 | >10,000 - 33,333 |
| AMD3100 | 89.6 (R5X4) | 2.0 - 13 | - | >100 | >7,692 - 50,000 |
| This compound | JR-CSF (R5) | >200 | - | >10 | - |
| AMD3100 | JR-CSF (R5) | >1660 | - | >100 | - |
EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50% and 90%, respectively. Data is presented as a range from experiments with PBMCs from different donors.[6] As expected, neither compound showed activity against the R5-tropic strain, which uses the CCR5 coreceptor.
Table 2: Inhibition of SDF-1α Binding and Signaling
| Compound | Assay | IC₅₀ (nM) |
| This compound | SDF-1α Binding to CXCR4 | 0.61 |
| AMD3100 | SDF-1α Binding to CXCR4 | 57 |
| This compound | SDF-1α-induced Ca²⁺ Signaling | Potent Inhibition |
| AMD3100 | SDF-1α-induced Ca²⁺ Signaling | Potent Inhibition |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the binding of the natural CXCR4 ligand, SDF-1α.[6] this compound demonstrates substantially stronger inhibition of SDF-1α binding, with an IC₅₀ value nearly 100-fold lower than that of AMD3100.[6] This suggests a higher affinity for the CXCR4 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and AMD3100.
Anti-HIV-1 Replication Assay
This assay quantifies the ability of a compound to inhibit HIV-1 replication in susceptible cells, typically activated PBMCs or T-cell lines.
-
Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them permissive to HIV-1 infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, AMD3100) in cell culture medium.
-
Infection: Pre-incubate the activated PBMCs with the various concentrations of the test compounds for 1-2 hours. Subsequently, infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Culture: Culture the infected cells in the presence of the test compounds and IL-2 for a period of 7 days.
-
Quantification of Viral Replication: At the end of the culture period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit. The amount of p24 is directly proportional to the extent of viral replication.
-
Data Analysis: Plot the percentage of inhibition of p24 production against the log of the compound concentration. Use non-linear regression analysis to determine the EC₅₀ and EC₉₀ values.
Cytotoxicity Assay (CC₅₀ Determination)
This assay is crucial to ensure that the observed antiviral activity is not due to the death of the host cells.
-
Cell Seeding: Seed uninfected, activated PBMCs in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the cells for the same duration as the anti-HIV-1 assay (e.g., 7 days).
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or XTT. These assays measure the metabolic activity of viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to untreated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the log of the compound concentration.
SDF-1α Binding Assay
This competitive binding assay measures how effectively a compound prevents the natural ligand, SDF-1α, from binding to the CXCR4 receptor.
-
Cell Preparation: Use a cell line that expresses a high level of CXCR4, such as MOLT-4 T-cells.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds (this compound, AMD3100).
-
Competitive Binding: Add a fixed concentration of radioactively labeled SDF-1α (e.g., ¹²⁵I-SDF-1α) to the cell suspension and incubate to allow binding to CXCR4.
-
Washing: Separate the cells from the unbound labeled SDF-1α by washing.
-
Quantification: Measure the amount of radioactivity associated with the cells using a gamma counter.
-
Data Analysis: The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the percentage of inhibition of SDF-1α binding for each concentration and determine the IC₅₀ value.
Calcium Flux (Ca²⁺ Signaling) Assay
This functional assay determines if the compound acts as an antagonist by blocking the intracellular signaling cascade initiated by SDF-1α binding to CXCR4.
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-3. Intracellular esterases cleave the AM group, trapping the dye inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a flow cytometer or a fluorometric imaging plate reader (FLIPR).
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with the test compound.
-
Stimulation: Add SDF-1α to the cell suspension to stimulate CXCR4 signaling, which results in a transient increase in intracellular calcium concentration.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a calcium flux.
-
Data Analysis: In the presence of an effective CXCR4 antagonist like this compound or AMD3100, the SDF-1α-induced calcium flux will be inhibited in a dose-dependent manner.
Conclusion
The experimental evidence strongly indicates that this compound is a more potent inhibitor of X4-tropic HIV-1 than AMD3100. This is demonstrated by its significantly lower EC₅₀ values in anti-HIV-1 replication assays and its superior ability to block the binding of the natural ligand SDF-1α to the CXCR4 receptor.[6] Furthermore, a key advantage of this compound is its oral bioavailability, a characteristic that AMD3100 lacks.[6] This makes this compound a more promising candidate for development as an oral anti-HIV-1 therapeutic agent. Both compounds are highly selective for X4-tropic viruses and demonstrate a favorable safety profile in vitro, as indicated by their high selectivity indices. Further clinical investigation is warranted to fully assess the therapeutic potential of this compound in the management of HIV-1 infection.
References
- 1. bu.edu [bu.edu]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. protocols.io [protocols.io]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955 vs. KRH-1636: A Comparative Analysis of Two Generations of CXCR4 Antagonists
A detailed comparison of KRH-3955 and its parent compound, KRH-1636, reveals significant advancements in the development of orally bioavailable CXCR4 antagonists for potential therapeutic applications, primarily in the context of HIV-1 infection. this compound, a derivative of KRH-1636, was specifically engineered to overcome the poor oral bioavailability that limited the clinical development of its predecessor.[1] This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and KRH-1636 are potent and selective antagonists of the CXCR4 receptor, a key coreceptor for X4-tropic HIV-1 entry into host cells.[2][3][4] Their primary mechanism of action involves blocking the interaction of the viral envelope glycoprotein gp120 with CXCR4, thereby inhibiting viral entry and subsequent replication.[5] While both compounds demonstrate significant anti-HIV-1 activity, this compound exhibits substantially greater potency and, crucially, possesses good oral bioavailability, a critical attribute for a viable therapeutic agent.[1][6][7]
Quantitative Performance Comparison
The following table summarizes the key quantitative data comparing the performance of this compound and KRH-1636.
| Parameter | This compound | KRH-1636 | Reference |
| Anti-HIV-1 Activity (EC50 in PBMCs) | 0.3 - 1.0 nM | ~40 times less potent than this compound | [6][7] |
| Anti-HIV-1 Activity (EC50 in MT-4 cells) | Not explicitly stated | 19.3 nM | [2][8] |
| SDF-1α Binding Inhibition (IC50) | 0.61 nM | 13 nM | [6][7][9] |
| Oral Bioavailability (in rats) | 25.6% | Poor (~7% for the base compound) | [1][6][7][9] |
| Cytotoxicity (CC50 in MT-4 cells) | Not explicitly stated | 406.21 µM | [2][8] |
| Selectivity Index (CC50/EC50) | Not explicitly stated | >10,000 | [2][8] |
Mechanism of Action: CXCR4 Antagonism
Both this compound and KRH-1636 function by directly antagonizing the CXCR4 receptor. This involves several key molecular events:
-
Inhibition of SDF-1α Binding: Both compounds effectively block the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α).[2][3][6] This is a crucial step as SDF-1α plays a role in lymphocyte trafficking and signaling.
-
Blockade of HIV-1 Entry: By binding to CXCR4, these antagonists prevent the conformational changes in the HIV-1 gp120 envelope protein that are necessary for fusion with the host cell membrane.[5] This action is specific to X4-tropic HIV-1 strains that utilize CXCR4 as a coreceptor.
-
Inhibition of Intracellular Signaling: The binding of SDF-1α to CXCR4 triggers intracellular signaling pathways, including calcium mobilization. Both this compound and KRH-1636 have been shown to inhibit this SDF-1α-induced Ca2+ signaling.[1][7][10]
The following diagram illustrates the signaling pathway inhibited by this compound and KRH-1636.
Caption: Inhibition of CXCR4 signaling by KRH compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are outlined below.
In Vitro Anti-HIV-1 Activity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit HIV-1-induced cell death.
-
Cell Culture: MT-4 cells, which are highly susceptible to HIV-1 infection, are cultured in appropriate media.
-
Compound Preparation: Serial dilutions of this compound or KRH-1636 are prepared.
-
Infection: MT-4 cells are infected with an X4-tropic HIV-1 strain (e.g., IIIB) in the presence or absence of the test compounds.
-
Incubation: The infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent.
-
MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell cultures. Viable cells metabolize MTT into a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from virus-induced death, is calculated.
p24 Antigen Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the level of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as an indicator of viral replication.
-
PBMC Isolation and Activation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.
-
Infection: Activated PBMCs are infected with an X4 HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of the test compounds.
-
Culture and Sampling: The infected cells are cultured, and supernatant samples are collected at specific time points.
-
p24 ELISA: The concentration of p24 antigen in the collected supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The EC50 is determined as the compound concentration that inhibits p24 production by 50% compared to untreated control cultures.
In Vivo Anti-HIV-1 Efficacy in a Humanized Mouse Model (hu-PBL-SCID)
This in vivo model assesses the ability of a compound to inhibit HIV-1 replication in a living organism.
-
Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human peripheral blood lymphocytes (hu-PBLs) to create a humanized immune system.
-
Drug Administration: this compound or KRH-1636 is administered to the mice, typically orally for this compound to assess its bioavailability and efficacy.
-
Viral Challenge: The mice are subsequently infected with an X4-tropic HIV-1 strain.
-
Monitoring: Viral replication is monitored over time by measuring the levels of p24 antigen in the plasma of the mice.
-
Data Analysis: The efficacy of the compound is determined by comparing the viral load in treated mice to that in untreated control mice.
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of these compounds.
Caption: Workflow for in vivo evaluation of KRH compounds.
Conclusion
The comparative analysis of this compound and KRH-1636 highlights a clear progression in the development of CXCR4 antagonists. While KRH-1636 established the potential of this class of molecules as potent anti-HIV-1 agents, its poor oral bioavailability was a significant hurdle for clinical translation.[1][2] this compound successfully addresses this limitation, demonstrating not only superior potency but also the crucial characteristic of being orally bioavailable.[1][6][7] This makes this compound a more promising candidate for further development as a component of antiretroviral therapy, particularly for combating X4-tropic HIV-1 strains. The experimental data consistently support the enhanced profile of this compound, underscoring the value of targeted medicinal chemistry in optimizing drug candidates.
References
- 1. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A duodenally absorbable CXC chemokine receptor 4 antagonist, KRH-1636, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
KRH-3955: A Comparative Guide to its High Selectivity for CXCR4
For researchers and drug development professionals exploring the landscape of chemokine receptor antagonists, KRH-3955 stands out as a highly potent and selective inhibitor of CXCR4. This guide provides a detailed comparison of this compound's selectivity for CXCR4 over other chemokine receptors, supported by experimental data and methodologies. Its performance is contrasted with AMD3100, another well-known CXCR4 antagonist.
High Selectivity of this compound for CXCR4
This compound, a derivative of KRH-1636, is an orally bioavailable small molecule that demonstrates exceptional potency against CXCR4.[1][2] It effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 and consequently blocks downstream signaling pathways, such as calcium mobilization.[1][2] This antagonistic action also translates to potent inhibition of X4-tropic HIV-1 entry into host cells.[1][3][4]
Comparative Selectivity Profile
The selectivity of this compound for CXCR4 is a key attribute that distinguishes it from other compounds. Experimental data demonstrates that this compound has a strong inhibitory effect on SDF-1α binding to CXCR4, with a 50% inhibitory concentration (IC50) in the nanomolar range.[1][3] In contrast, it shows negligible activity against a panel of other chemokine receptors, highlighting its specific mechanism of action.
| Receptor | Ligand | This compound Activity | Alternative: AMD3100 Activity |
| CXCR4 | SDF-1α | IC50 = 0.61 nM [1][3] | Weaker inhibitory activity against SDF-1α binding compared to its anti-HIV-1 activity[1] |
| CXCR1 | IL-8 | No effect on ligand binding[1] | Not specified in the provided results |
| CCR1 | RANTES | No effect on ligand binding[1] | Not specified in the provided results |
| CCR2b | MCP-1 | No effect on ligand binding[1] | Not specified in the provided results |
| CCR4 | TARC | No effect on ligand binding[1] | Not specified in the provided results |
| CCR5 | RANTES | No effect on ligand binding[1] | Not specified in the provided results |
Experimental Protocols
The selectivity of this compound was determined through a series of binding and functional assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled natural ligand from its receptor.
Objective: To determine the inhibitory effect of this compound on chemokine binding to various chemokine receptors.
Methodology:
-
Cell Lines: Chinese hamster ovary (CHO) cells individually expressing one of the following human chemokine receptors were used: CXCR4, CXCR1, CCR1, CCR2b, CCR4, or CCR5.[1]
-
Radioligands: The following 125I-labeled chemokines were used for their respective receptors: SDF-1α for CXCR4, IL-8 for CXCR1, RANTES for CCR1 and CCR5, MCP-1 for CCR2b, and TARC for CCR4.[1]
-
Procedure:
-
The chemokine receptor-expressing CHO cells were incubated with various concentrations of this compound.[1]
-
The corresponding 125I-labeled chemokine was added to the incubation mixture.[1]
-
The binding reaction was conducted on ice to prevent receptor internalization.[1]
-
Unbound ligand was removed by washing.[1]
-
The amount of cell-associated radioactivity was quantified using a scintillation counter.[1]
-
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated, representing the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled chemokine to its receptor.[1]
Calcium Mobilization Assay
This functional assay assesses the antagonist's ability to block the intracellular signaling cascade initiated by ligand-receptor binding.
Objective: To determine if this compound can inhibit SDF-1α-induced calcium signaling through CXCR4.
Methodology:
-
Cell Lines: CXCR4-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye, Fura-2-acetoxymethyl ester.[5]
-
Procedure:
-
Data Analysis: The dose-dependent inhibition of the SDF-1α-induced calcium signal by this compound was determined.[3]
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: CXCR4 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
KRH-3955: A Comparative Guide to its Mechanism of Action as a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KRH-3955's performance with other alternatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on HIV-1 therapeutics and CXCR4 antagonism.
Mechanism of Action: Targeting HIV-1 Entry
This compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4 is a critical co-receptor, along with CD4, for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host T-cells.[2][4] The natural ligand for CXCR4 is the stromal cell-derived factor-1α (SDF-1α).[2][4] By binding to CXCR4, this compound effectively blocks the interaction of the viral glycoprotein gp120 with the co-receptor, thereby inhibiting viral entry and subsequent replication.[4]
The mechanism of this compound involves several key actions:
-
Inhibition of SDF-1α Binding: this compound potently inhibits the binding of SDF-1α to CXCR4.[1][3][5] This competitive inhibition prevents the natural ligand from interacting with the receptor.
-
Blockade of Ca²+ Signaling: Consequently, it inhibits the downstream signaling cascade, including the mobilization of intracellular calcium (Ca²+), which is a hallmark of G-protein coupled receptor activation.[1][3][5]
-
Allosteric Antagonism: this compound's binding site on CXCR4 appears to be distinct from that of the natural ligand, involving the first, second, and third extracellular loops of the receptor.[3][5][6] This suggests an allosteric mechanism of inhibition.
Comparative Performance Data
This compound has demonstrated significantly more potent anti-HIV-1 activity compared to the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor).[5] The following tables summarize the quantitative data from comparative studies.
| Compound | EC₅₀ against X4 HIV-1 (NL4-3) in PBMCs (nM) | IC₅₀ for SDF-1α Binding (nM) | Oral Bioavailability (in rats) |
| This compound | 0.23 - 1.3[2][5] | 0.61[2][5] | 25.6%[1][3][5] |
| AMD3100 | Significantly higher than this compound[5] | Weaker than its anti-HIV-1 activity[5] | Poor[4] |
Table 1: Comparative efficacy and pharmacokinetic properties of this compound and AMD3100.
| HIV-1 Strain | This compound EC₅₀ (nM) in PBMCs | SCH-D (CCR5 antagonist) EC₅₀ (nM) in PBMCs |
| X4 HIV-1 (NL4-3) | 0.3 - 1.0[5] | >200[5] |
| R5X4 HIV-1 (89.6) | 0.3 - 1.0[5] | >200[5] |
| R5 HIV-1 (JR-CSF) | >200[5] | Not specified, but effective |
Table 2: Specificity of this compound against different HIV-1 tropisms.
Experimental Protocols
The validation of this compound's mechanism of action relies on several key in vitro and in vivo experiments.
SDF-1α Binding Assay
-
Objective: To determine the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
-
Methodology:
-
CXCR4-expressing cells (e.g., CHO or Molt-4 cells) are incubated with varying concentrations of this compound.[5]
-
Radiolabeled or fluorescently tagged SDF-1α is then added to the cell suspension.
-
After an incubation period, unbound ligand is washed away.
-
The amount of bound SDF-1α is quantified using a scintillation counter or flow cytometry.
-
The concentration of this compound that inhibits 50% of SDF-1α binding (IC₅₀) is calculated.[5]
-
Calcium Mobilization Assay
-
Objective: To assess the functional consequence of CXCR4 antagonism by measuring the inhibition of SDF-1α-induced intracellular calcium signaling.
-
Methodology:
-
CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with different concentrations of this compound.
-
SDF-1α is added to stimulate the cells, and the change in intracellular calcium concentration is monitored over time using a fluorometer or a fluorescence microscope.
-
The inhibitory effect of this compound on the calcium influx is quantified.
-
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To evaluate the potency of this compound in inhibiting the replication of X4-tropic HIV-1 in primary human immune cells.
-
Methodology:
-
Human PBMCs are isolated from healthy donors and activated with phytohemagglutinin (PHA).
-
The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of this compound.[5]
-
The viral replication is monitored over several days by measuring the level of p24 antigen in the culture supernatant using an ELISA.[6]
-
The effective concentration of this compound that inhibits 50% of viral replication (EC₅₀) is determined.[5]
-
In Vivo Efficacy in hu-PBL-SCID Mice
-
Objective: To assess the in vivo anti-HIV-1 activity of orally administered this compound.
-
Methodology:
-
Severe combined immunodeficient (SCID) mice are reconstituted with human peripheral blood lymphocytes (hu-PBL-SCID).[5][6]
-
The mice are treated with this compound via oral administration.[5][6]
-
The treated mice are then challenged with an X4 HIV-1 strain.[6]
-
Viral load in the plasma or peritoneal lavage is measured at different time points post-infection to determine the protective effect of the compound.[6]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CXCR4 and the general workflow for evaluating CXCR4 antagonists.
Caption: HIV-1 entry mechanism via CD4 and CXCR4 and its inhibition by this compound.
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
Control Experiments for KRH-3955 In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments for in vivo studies of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The focus is on its application as an anti-HIV-1 agent, with comparisons to the well-characterized CXCR4 antagonist, AMD3100. This document outlines appropriate control groups, experimental protocols, and presents available data to aid in the design and interpretation of in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for X4-tropic human immunodeficiency virus type 1 (HIV-1) entry into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits viral replication.[1][2] Its notable characteristic is its oral bioavailability, a significant advantage over earlier CXCR4 antagonists like AMD3100, which requires subcutaneous administration.[3]
Comparative Analysis of this compound and Alternatives
This section compares the performance of this compound with a vehicle control and the alternative CXCR4 antagonist, AMD3100.
Table 1: In Vivo Efficacy of this compound in the hu-PBL-SCID Mouse Model of HIV-1 Infection
| Treatment Group | Dosage and Route | HIV-1 p24 Antigen Levels (Qualitative) | Outcome |
| This compound | 10 mg/kg, single oral administration | Efficiently protected from X4 HIV-1 infection | Potent antiviral efficacy |
| Vehicle Control | 2% glucose solution with tartrate, oral | Uninhibited viral replication | No antiviral effect |
| AMD3100 | Daily injection (dosage varies) | Statistically significant viral load reduction | Antiviral efficacy (parenteral) |
Note: Quantitative p24 levels from a head-to-head comparative study are not publicly available. The data presented is a qualitative summary from existing research.[3][4]
Table 2: Pharmacokinetic Properties of this compound and AMD3100 in Rats
| Compound | Route of Administration | Oral Bioavailability (%) | Key Findings |
| This compound | Oral | 25.6%[1][2] | Orally bioavailable with a long half-life. |
| AMD3100 | Oral | 3.9% (poor and variable)[3] | Not suitable for oral administration. |
| AMD3100 | Subcutaneous | High (87% in humans)[5] | Requires parenteral administration. |
Experimental Protocols
In Vivo Anti-HIV-1 Efficacy Study in a Humanized Mouse Model
This protocol is based on studies using human peripheral blood lymphocyte-engrafted severe combined immunodeficient (hu-PBL-SCID) mice.
a. Control Groups:
-
Vehicle Control (Negative Control): This group receives the same formulation as the active drug but without the active pharmaceutical ingredient. For this compound, a 2% glucose solution containing tartrate administered orally is an appropriate vehicle control.[1] This group is essential to demonstrate that the observed antiviral effect is due to this compound and not the vehicle.
-
Untreated Control: An additional negative control group that receives no treatment can be included to monitor the natural course of HIV-1 infection in the animal model.
-
Positive Control: This group receives a compound with known efficacy against X4-tropic HIV-1. AMD3100, administered via subcutaneous injection, serves as a suitable positive control to validate the experimental model and provide a benchmark for the efficacy of this compound.
b. Experimental Procedure:
-
Animal Model: C.B-17 SCID mice are typically used.
-
Humanization: Mice are intraperitoneally engrafted with human peripheral blood mononuclear cells (PBMCs) to create the hu-PBL-SCID model.[4]
-
Treatment Administration:
-
This compound Group: A single oral gavage of this compound (e.g., 10 mg/kg) is administered.[4]
-
Vehicle Control Group: An equivalent volume of the 2% glucose solution with tartrate is administered orally.
-
Positive Control Group: AMD3100 is administered via subcutaneous injection at a pre-determined effective dose.
-
-
HIV-1 Challenge: One day after PBMC engraftment, mice are challenged with an intraperitoneal injection of a standardized dose of X4-tropic HIV-1 (e.g., HIV-1NL4-3).[4]
-
Endpoint Analysis:
-
Seven days post-infection, cells from the peritoneal lavage are collected.[4]
-
These cells are cultured in vitro in the presence of IL-2.
-
After a set culture period (e.g., 4 days), the supernatant is collected, and HIV-1 p24 antigen levels are quantified by ELISA to determine the extent of viral replication.[4]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of CXCR4 and its Inhibition
The following diagram illustrates the CXCR4 signaling pathway and the points of inhibition by this compound and AMD3100.
Caption: CXCR4 signaling and inhibition by this compound and AMD3100.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for this compound in vivo efficacy testing.
Conclusion
Properly designed control experiments are fundamental to the rigorous evaluation of novel therapeutics like this compound. The use of both negative (vehicle) and positive (AMD3100) controls in a validated in vivo model, such as the hu-PBL-SCID mouse, allows for a clear interpretation of the compound's efficacy and provides a valuable comparison to existing alternatives. The oral bioavailability of this compound represents a significant potential advantage in a clinical setting. Future studies should aim to provide quantitative, head-to-head comparisons of this compound and other CXCR4 antagonists to further delineate its therapeutic potential.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of AMD-3100, a Novel Antagonist of the CXCR-4 Chemokine Receptor, in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 5. Pharmacokinetics and safety of AMD-3100, a novel antagonist of the CXCR-4 chemokine receptor, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying KRH-3955's Engagement with CXCR4: A Comparative Guide to Binding Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of assays to confirm the binding of the novel CXCR4 antagonist, KRH-3955, to its target receptor. We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations of key pathways and workflows.
The C-X-C chemokine receptor type 4 (CXCR4) is a critical G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and hematopoietic stem cell mobilization. Its central role makes it a prime target for therapeutic intervention. This compound is a potent, orally bioavailable CXCR4 antagonist that has demonstrated significant promise, particularly as an anti-HIV-1 agent.[1][2] This guide explores the essential assays used to validate the binding of this compound to CXCR4 and compares its performance with other notable CXCR4 antagonists such as AMD3100 (Plerixafor) and Motixafortide.
Comparative Analysis of CXCR4 Antagonist Binding
The efficacy of a CXCR4 antagonist is primarily determined by its binding affinity and ability to inhibit the downstream signaling initiated by the natural ligand, CXCL12 (SDF-1α). The following table summarizes key quantitative data for this compound and its comparators.
| Compound | Assay Type | Parameter | Value | Cell Type |
| This compound | SDF-1α Binding Inhibition | IC₅₀ | 0.61 nM | CXCR4-expressing CHO cells |
| HIV-1 Replication Inhibition | EC₅₀ | 0.3 - 1.0 nM | Activated PBMCs | |
| AMD3100 (Plerixafor) | CXCR4 Binding | Kᵢ | 652 nM | - |
| Motixafortide | CXCR4 Binding | Kᵢ | 0.32 nM | - |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to block 50% of a specific biological activity.
-
EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Kᵢ (Inhibition constant): An indication of the binding affinity of an inhibitor to a receptor. A lower Kᵢ value signifies a higher binding affinity.
Key Assays to Confirm this compound Binding to CXCR4
Three primary in vitro assays are crucial for characterizing the binding of this compound to CXCR4: the SDF-1α Competition Binding Assay, the Calcium Flux Assay, and the Antibody Competition Binding Assay.
SDF-1α Competition Binding Assay
This assay directly measures the ability of this compound to compete with the natural ligand, SDF-1α, for binding to CXCR4. A reduced signal from labeled SDF-1α in the presence of this compound indicates successful binding of the antagonist to the receptor. This compound has been shown to selectively inhibit SDF-1α binding to CXCR4.[1][3]
Experimental Protocol: SDF-1α Competition Binding Assay
-
Cell Preparation:
-
Culture a CXCR4-expressing cell line (e.g., CHO-CXCR4 or Molt-4 T-cells).
-
Harvest and wash the cells with an appropriate assay buffer (e.g., PBS with 1% FBS).
-
Resuspend the cells to a final concentration of 50,000 cells per well in a 96-well plate.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound and competitor compounds (e.g., AMD3100) in the assay buffer.
-
Add the diluted compounds to the wells containing the CXCR4-expressing cells.
-
Add a constant, predetermined concentration of radiolabeled or fluorescently-labeled SDF-1α to each well.
-
Incubate the plate at 4°C for 2 hours to allow for competitive binding to reach equilibrium.
-
-
Detection and Analysis:
-
Wash the cells to remove unbound SDF-1α.
-
Measure the remaining signal (e.g., radioactivity or fluorescence) using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
Plot the signal against the log concentration of the competitor compound.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Calcium Flux Assay
Upon binding of SDF-1α, CXCR4 activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). A true antagonist will block this SDF-1α-induced calcium mobilization. This compound has been demonstrated to inhibit this calcium signaling in a dose-dependent manner, confirming its antagonistic activity.[3][4]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation and Dye Loading:
-
Culture a CXCR4-expressing cell line (e.g., CHO-CXCR4 or Jurkat cells) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C for 45-60 minutes in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Antagonist Pre-incubation:
-
Dispense the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of this compound or other test antagonists to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to CXCR4.
-
-
Stimulation and Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of SDF-1α to all wells to stimulate calcium flux.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after SDF-1α addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the log concentration of the antagonist.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Antibody Competition Binding Assay
This assay helps to localize the binding site of this compound on the CXCR4 receptor. It involves competing the binding of this compound with monoclonal antibodies (mAbs) that recognize specific extracellular loops (ECLs) of CXCR4. Studies have shown that this compound inhibits the binding of mAbs that recognize the first, second, and third extracellular loops of CXCR4, suggesting a broad interaction with the receptor's extracellular domain.[3]
Experimental Protocol: Antibody Competition Binding Assay
-
Cell Preparation:
-
Use a cell line with high CXCR4 expression, such as Molt-4 cells.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% FBS).
-
Adjust the cell concentration to 50,000 cells per well in a 96-well V-bottom plate.
-
-
Competition and Staining:
-
Pre-cool the plate at 4°C.
-
Add serial dilutions of this compound or other antagonists to the wells.
-
Add a fluorescently-labeled anti-CXCR4 monoclonal antibody (e.g., 12G5-PE, which binds to ECL2) at a constant concentration to all wells.
-
Incubate the plate at 4°C for 2 hours in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire the fluorescence data for each sample using a flow cytometer.
-
-
Data Interpretation:
-
Calculate the median fluorescence intensity (MFI) for each sample.
-
Plot the MFI against the log concentration of the antagonist.
-
A decrease in MFI in the presence of the antagonist indicates competition for the same or an overlapping binding site as the antibody.
-
Determine the IC₅₀ value for the inhibition of antibody binding.
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the CXCR4 signaling pathway and the workflows for the described binding assays.
Caption: CXCR4 signaling and antagonist inhibition.
Caption: Workflows for CXCR4 binding assays.
Conclusion
The confirmation of this compound's binding to CXCR4 is a multi-faceted process that relies on a series of well-established in vitro assays. The SDF-1α competition binding assay, calcium flux assay, and antibody competition binding assay collectively provide a comprehensive characterization of the antagonist's binding affinity, functional antagonism, and interaction with the receptor's extracellular domains. The experimental data strongly supports this compound as a highly potent and selective CXCR4 antagonist, with binding characteristics that compare favorably to other well-known inhibitors in the field. For researchers and drug developers, the application of these rigorous assay methodologies is paramount in the evaluation and advancement of new CXCR4-targeted therapeutics.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
KRH-3955: A Potent Oral Antagonist Against Drug-Resistant HIV-1
A comparative analysis of the novel CXCR4 antagonist KRH-3955 reveals significant potential in the landscape of HIV-1 entry inhibitors, demonstrating potent activity against a range of drug-resistant viral strains. This guide provides a comprehensive overview of its performance against other entry inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, an orally bioavailable derivative of KRH-1636, distinguishes itself as a highly potent and selective inhibitor of CXCR4-tropic (X4) HIV-1.[1][2][3] Its mechanism of action involves blocking the CXCR4 co-receptor, a critical pathway for the entry of X4 HIV-1 strains into host cells.[4][5][6] This targeted approach not only inhibits viral replication of wild-type X4 strains but also proves effective against HIV-1 variants harboring resistance mutations to other classes of antiretroviral drugs, including reverse transcriptase inhibitors, protease inhibitors, and the fusion inhibitor enfuvirtide.[1][2][7]
Comparative Antiviral Activity
This compound exhibits significantly more potent anti-HIV-1 activity compared to the well-established CXCR4 antagonist, AMD3100.[1][2][3] Experimental data consistently demonstrates lower 50% effective concentrations (EC50) for this compound across various HIV-1 strains.
The following table summarizes the in vitro antiviral activity of this compound and comparator drugs against wild-type and drug-resistant HIV-1 strains.
| Drug | HIV-1 Strain | Resistance Profile | EC50 (nM) | IC50 (nM) |
| This compound | NL4-3 (X4) | Wild-type | 0.23 - 1.3[7][8] | - |
| 89.6 (R5X4) | Wild-type | 0.3 - 1.0[2][7] | - | |
| Recombinant X4 | PI, NRTI, NNRTI resistant | - | 0.4 - 0.8[8] | |
| NL4-3 (Q40H) | Enfuvirtide (T-20) resistant | - | Not specified, but active[7] | |
| A018G | AZT-resistant | 1.3[7] | - | |
| AMD3100 | LAI (X4) | Wild-type | ~1 ng/ml (~2.1 nM)[9] | - |
| Recombinant X4 | PI, NRTI, NNRTI resistant | - | Active, specific values not provided[7] | |
| Maraviroc | Group M (R5) | Wild-type | 0.1 - 1.25[10] | - |
| BaL (R5) | Wild-type | 0.74[11] | - | |
| CC1/85 (R5) | Wild-type | 0.34[11] | - | |
| Enfuvirtide | - | Baseline in treatment-experienced patients | - | - |
| Ibalizumab | Baseline Isolates (MDR) | Multi-drug resistant | 31 ng/mL (median)[2] | - |
| Clade A, B, C, D, CRF01_AE, etc. | Wild-type | 0.02 - 0.23 µg/mL[3] | - |
Experimental Protocols
Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the inhibition of HIV-1 replication in the presence of an antiviral compound by measuring the concentration of the viral core protein p24.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to activate them for HIV-1 infection.
-
Infection: Activated PBMCs are infected with a known amount of HIV-1 virus stock (e.g., NL4-3 for X4-tropic virus) in the presence of serial dilutions of the test compound (e.g., this compound).
-
Incubation: The infected cells are cultured for a defined period (e.g., 7 days) to allow for viral replication.
-
p24 Quantification: After incubation, the cell culture supernatant is collected and the amount of p24 antigen is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[12][13][14] The assay typically involves capturing the p24 antigen with a specific antibody coated on a microtiter plate, followed by detection with a second, enzyme-linked antibody.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.
SDF-1α Binding Assay
This competitive binding assay measures the ability of a compound to inhibit the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.
-
Cell Preparation: Cells expressing the CXCR4 receptor (e.g., CHO/CXCR4 or Molt-4 cells) are prepared.
-
Competition: The cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α and varying concentrations of the test compound.
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing the cells.
-
Detection: The amount of labeled SDF-1α bound to the cells is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of SDF-1α (IC50) is determined. This compound has an IC50 of 0.61 nM for SDF-1α binding to CXCR4.[7][8]
Calcium Signaling Assay
This functional assay assesses the antagonist activity of a compound by measuring its ability to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[15][16]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Ligand Stimulation: A fixed concentration of SDF-1α is added to the cells to stimulate calcium release from intracellular stores.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[15][16]
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximum calcium response induced by SDF-1α.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the HIV-1 entry signaling pathway and a typical experimental workflow for evaluating CXCR4 antagonists.
Caption: HIV-1 Entry Signaling Pathway via CXCR4 and Inhibition by this compound.
Caption: Experimental Workflow for Antiviral Activity Assay.
References
- 1. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IBALIZUMAB FDA Product Insert [natap.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Entry and the Receptors - HIV & CXCR4-Targeted Anti-HIV Drug Therapy [hivmedicalbreakthrough.weebly.com]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hivclinic.ca [hivclinic.ca]
- 11. Synergistic Inhibition of R5 HIV-1 by Maraviroc and CCR5 Antibody HGS004 in Primary Cells: Implications for Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hanc.info [hanc.info]
- 13. biochain.com [biochain.com]
- 14. ablinc.com [ablinc.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955: A Comparative Guide to its Anti-HIV-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-HIV-1 effects of KRH-3955, a potent and orally bioavailable CXCR4 antagonist.[1][2] Its performance is objectively compared with an alternative CXCR4 antagonist, AMD3100, and a class of widely used anti-HIV-1 drugs, the non-nucleoside reverse transcriptase inhibitors (NNRTIs). This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Viral Entry vs. Replication
This compound represents a targeted approach to inhibiting HIV-1 by blocking the virus from entering host cells. It acts as a selective antagonist of the CXCR4 chemokine receptor, one of the two major co-receptors, along with CCR5, that HIV-1 uses to infect CD4+ T cells.[1][3] Specifically, this compound is a potent inhibitor of X4 HIV-1 strains, which utilize the CXCR4 co-receptor.[1][3] By binding to CXCR4, this compound prevents the viral envelope glycoprotein gp120 from interacting with the co-receptor, a critical step in the fusion of the viral and cellular membranes.[2] This mechanism effectively halts the viral lifecycle before it can begin within the host cell.
In contrast, non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz, Nevirapine, Delavirdine, Etravirine, and Rilpivirine, act at a later stage of the HIV-1 lifecycle.[4] After the virus has entered the cell, it uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, a process essential for its replication. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[4] This prevents the synthesis of viral DNA and, consequently, blocks the replication of the virus.
Comparative Performance: Potency and Specificity
The following tables summarize the in vitro anti-HIV-1 activity of this compound in comparison to AMD3100 and various NNRTIs. The data is presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication or receptor binding by 50%, respectively. Lower values indicate higher potency.
Table 1: Comparative Anti-HIV-1 Activity of CXCR4 Antagonists
| Compound | HIV-1 Strain | Cell Type | EC50 (nM) | IC50 (nM) for SDF-1α binding | Reference |
| This compound | X4 (NL4-3) | Activated PBMCs (Donor A) | 0.3 | 0.61 | [1] |
| X4 (NL4-3) | Activated PBMCs (Donor B) | 1.0 | [1] | ||
| R5X4 (89.6) | Activated PBMCs (Donor A) | 0.3 | [1] | ||
| AMD3100 | X4 (NL4-3) | Activated PBMCs (Donor A) | 48 | 570 | [1] |
| X4 (NL4-3) | Activated PBMCs (Donor B) | 110 | [1] | ||
| R5X4 (89.6) | Activated PBMCs (Donor A) | 150 | [1] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Anti-HIV-1 Activity of Selected Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | HIV-1 Strain | Cell Type | EC50 (nM) | Reference |
| Efavirenz | Wild-type | MT-4 | 1.7 | [4] |
| Nevirapine | Wild-type | MT-4 | 10 - 100 | [4] |
| Etravirine | Wild-type | MT-4 | 0.3 - 1.5 | [4] |
| Rilpivirine | Wild-type | MT-4 | 0.1 - 1.2 | [4] |
Experimental Protocols
HIV-1 p24 Antigen Capture Assay
This assay is used to quantify the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24
-
Test samples (cell culture supernatants)
-
HIV-1 p24 antigen standard
-
Disruption buffer (e.g., containing Triton X-100)
-
Biotinylated polyclonal antibody to HIV-1 p24
-
Streptavidin-peroxidase conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the HIV-1 p24 antigen standard to generate a standard curve.
-
Add disruption buffer to the wells of the antibody-coated microtiter plate.
-
Add standards, controls, and test samples to the wells and incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound materials.
-
Add the biotinylated detector antibody and incubate.
-
Wash the plate again.
-
Add the streptavidin-peroxidase conjugate and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Calculate the concentration of p24 antigen in the test samples by interpolating from the standard curve.[5][6][7]
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to block the intracellular signaling induced by the natural ligand of CXCR4, SDF-1α. Inhibition of this signaling pathway is indicative of the compound's antagonist activity at the CXCR4 receptor.
Materials:
-
Cells expressing CXCR4 (e.g., U87.CD4.CXCR4 cells)
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-2 AM)
-
Assay buffer
-
CXCL12 (SDF-1α)
-
Test compounds (e.g., this compound, AMD3100)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the CXCR4-expressing cells into the 96-well plates and incubate overnight.
-
Load the cells with the fluorescent calcium indicator dye and incubate.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted test compounds to the cells and incubate.
-
Measure the baseline fluorescence.
-
Inject CXCL12 into the wells to stimulate the cells.
-
Immediately measure the transient increase in fluorescence resulting from intracellular calcium release.
-
The inhibitory effect of the test compounds is determined by the reduction in the CXCL12-induced fluorescence signal.[8][9][10]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. One moment, please... [ablinc.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. 3.4. CXCR4 Calcium Mobilization Assay [bio-protocol.org]
- 9. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of KRH-3955: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for KRH-3955 is not publicly available. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds and information from a functionally similar CXCR4 antagonist, AMD3100 (Plerixafor). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound, a potent CXCR4 antagonist used in HIV research, is critical to ensure laboratory safety and environmental protection.[1] As with any research chemical, this compound should be handled as a potentially hazardous substance.[1] Adherence to established protocols for chemical waste management is essential.
I. Pre-Disposal Safety and Handling
Before beginning any procedure that will generate this compound waste, it is imperative to have a designated waste disposal plan. The following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1]
-
Body Protection: A laboratory coat must be worn to protect personal clothing.[1]
-
Respiratory Protection: When handling the compound in powdered form or when there is a risk of aerosolization, work should be conducted in a certified chemical fume hood.[1]
Direct contact with the compound should be avoided. In case of exposure, refer to the first aid measures outlined for similar compounds. For instance, skin contact with Plerixafor (AMD3100) can cause skin irritation.[2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste:
-
Place all materials contaminated with solid this compound, such as weighing papers, pipette tips, gloves, and contaminated labware, into a dedicated, leak-proof hazardous waste container.[1][4]
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information.[3]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[1][5] Plastic containers are often preferred to avoid breakage.[4][6]
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[3]
-
Ensure the pH of aqueous waste is within the neutral range (typically 5.5-9.5) before collection, unless otherwise specified by your EHS department.[5]
-
-
Sharps Waste:
III. Storage of this compound Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[5][6]
-
Keep waste containers securely capped at all times, except when adding waste.[5][6][7]
-
Ensure containers are stored in secondary containment to prevent spills from reaching drains.[7]
-
Do not overfill waste containers; leave at least 10% headspace to allow for expansion.[8]
IV. Disposal Procedures
Never dispose of this compound down the drain or in the regular trash.[7] All this compound waste is considered hazardous and must be collected by your institution's EHS department for proper disposal.
-
Request Pickup: Once a waste container is nearly full (approximately 90%), submit a hazardous waste pickup request to your EHS department.[6][7]
-
Documentation: Ensure all labels and tags are accurately and completely filled out as required by your institution.[3][4]
V. Quantitative Data and Safety Information
The table below summarizes key data for handling and disposal, with some information inferred from the similar CXCR4 antagonist, Plerixafor (AMD3100), due to the lack of a specific SDS for this compound.
| Parameter | Information | Source/Comment |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Known Hazards | Potent biological modulator. Handle as potentially hazardous. | Based on general practice for research chemicals.[1] |
| Toxicity | Data not available. Assume high toxicity. | Prudent practice for unknown compounds.[1] |
| Plerixafor (AMD3100) Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Safety Data Sheet for a similar compound.[2] |
| Storage Temperature | -20°C or -80°C (for pure compound) | Recommended for preserving stability of research biochemicals.[1] |
| Waste Container Type | Chemically compatible, leak-proof, with secure screw cap. | General laboratory waste guidelines.[3][5] |
| Waste Segregation | Separate solid, liquid, and sharps waste streams. | Essential for proper disposal.[1][3] |
Mandatory Visualizations
Experimental Workflow: Cell Migration Assay with this compound
The following diagram illustrates a typical experimental workflow that would generate this compound waste, highlighting the points at which waste is generated and requires proper disposal.
Caption: Workflow for a cell migration assay using this compound, indicating waste generation points.
Logical Diagram: this compound Disposal Decision Pathway
This diagram provides a logical pathway for researchers to follow when handling and disposing of this compound waste.
Caption: Decision pathway for the safe segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. risk.byu.edu [risk.byu.edu]
Essential Safety and Logistical Information for Handling KRH-3955
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safety procedures for handling KRH-3955, a potent CXCR4 antagonist used in research. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on general best practices for handling potentially hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the chemical to minimize exposure.[1] The minimum required PPE for handling this compound in a laboratory setting includes:
-
Body Protection: A lab coat should be worn to protect the body and personal clothing from contamination.[2] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] When there is a splash hazard, chemical splash goggles and a face shield must be worn.[3][4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or when working with stock solutions, double-gloving or using gloves with a higher level of chemical resistance is advised.
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Body Protection | Lab Coat | Chemically Resistant Apron over Lab Coat |
| Eye/Face Protection | Safety Glasses with Side Shields | Chemical Splash Goggles and Face Shield |
| Hand Protection | Single Pair of Nitrile Gloves | Double Gloving or Chemically Resistant Gloves |
| Foot Protection | Closed-Toe Shoes | Shoe Covers (if extensive contamination is possible) |
| Respiratory | Not generally required for small quantities | Respirator with appropriate cartridge (if aerosolization is likely) |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier. MedChemExpress suggests storing the product under the recommended conditions in the Certificate of Analysis.[6]
Weighing and Solution Preparation:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
Prepare solutions in appropriate, clearly labeled containers.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste bag.
Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific disposal guidelines and to schedule a waste pickup.
-
Do not pour any this compound solutions down the drain.
Experimental Protocols Cited
This compound is a CXCR4 antagonist with potent anti-HIV-1 activity.[6] It has been used in various in vitro and in vivo studies to inhibit the replication of X4 HIV-1.[6][7]
In Vitro Anti-HIV-1 Activity Assay:
-
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cell culture.
-
Methodology:
-
MT-4 cells are used as the target cells.
-
Cells are infected with HIV-1IIIB.
-
Varying concentrations of this compound are added to the cell cultures.
-
After a set incubation period (e.g., 7 days), the level of HIV-1 replication is measured by quantifying the p24 antigen in the cell culture supernatant using an ELISA.[8]
-
The EC50 (50% effective concentration) is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%.
-
In Vivo Anti-HIV-1 Activity in a hu-PBL-SCID Mouse Model:
-
Objective: To evaluate the efficacy of this compound in inhibiting HIV-1 replication in a living organism.
-
Methodology:
-
C.B-17 SCID mice are reconstituted with human peripheral blood mononuclear cells (PBMCs).[8]
-
This compound is administered orally to the mice.[8]
-
The mice are then challenged with an intraperitoneal injection of HIV-1NL4-3.[8]
-
After a specified period (e.g., 7 days), peritoneal lavage is performed to collect cells.[8]
-
These cells are then cultured in vitro, and the level of HIV-1 infection is determined by a p24 ELISA.[8]
-
Signaling Pathway Inhibition by this compound
Caption: this compound acts as a CXCR4 antagonist, blocking ligand binding and viral entry.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
